Product packaging for L-Alanine hydrochloride(Cat. No.:CAS No. 6003-05-0)

L-Alanine hydrochloride

Cat. No.: B1583126
CAS No.: 6003-05-0
M. Wt: 125.55 g/mol
InChI Key: ILYVXUGGBVATGA-DKWTVANSSA-N
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Description

Historical Context and Evolution of Research on L-Alanine Hydrochloride

The story of this compound is intrinsically linked to the discovery and synthesis of its parent amino acid, L-alanine. Alanine (B10760859) was first synthesized in 1850 by Adolph Strecker, who combined acetaldehyde, ammonia, and hydrogen cyanide, followed by hydrolysis with hydrochloric acid. sigmaaldrich.com This early synthesis underscores the long-standing connection between alanine and hydrochloric acid. The isolation of alanine from natural sources, such as silk and ovalbumin, followed in the latter half of the 19th century. sigmaaldrich.com

Early research involving this compound was primarily focused on its fundamental chemical and physical properties. A significant area of investigation has been the use of L-alanine and its derivatives in dosimetry, where radiation exposure causes the formation of stable free radicals that can be quantified. acs.org

A pivotal evolution in the research landscape of this compound was its application in structural biology. X-ray crystallography studies have been conducted to determine the precise three-dimensional structure of this compound and its monohydrate form. nih.goviucr.org These studies provide fundamental knowledge on the conformations of the alanyl residue, which is a frequently occurring component of proteins. iucr.org For instance, the crystal structure of L-alanyl-L-alanine hydrochloride was determined to understand the peptide backbone's conformation, which is crucial for understanding protein structures. iucr.org

Contemporary Significance of this compound in Academic Inquiry

In modern research, this compound continues to be a compound of high interest, with its applications spanning across various scientific disciplines. Its significance is particularly pronounced in the following areas:

Peptide Synthesis: this compound and its ester derivatives, such as L-Alanine methyl ester hydrochloride and L-Alanine isopropyl ester hydrochloride, are versatile reagents in solution-phase peptide synthesis. sigmaaldrich.comtcichemicals.com They serve as crucial starting materials for creating dipeptides and more complex peptide structures, which are fundamental in drug discovery and biochemical research. chemimpex.comsigmaaldrich.com

Materials Science: A growing area of research is the use of this compound in the development of novel nonlinear optical (NLO) materials. updatepublishing.com By mixing L-alanine with hydrochloric acid, researchers have been able to grow single crystals of L-alanine hydrogen chloride (LAHC) that exhibit NLO properties, making them potentially useful for applications in optoelectronics, frequency conversion, and data storage. updatepublishing.com Spectroscopic studies, such as FTIR and UV-visible analysis, are employed to characterize these crystals. updatepublishing.comijsr.net

Biochemical and Biomedical Research: In cell biology, this compound is a component of cell culture media, providing the essential amino acid L-alanine necessary for cell growth and proliferation. ontosight.ai It is also used in studies related to protein synthesis and metabolism to elucidate the roles of amino acids in biological processes. chemimpex.com Furthermore, derivatives like 3-Azido-L-alanine HCl are used in bioconjugation and the study of protein biosynthesis. baseclick.eu

Crystallography and Spectroscopic Studies: The compound remains a subject of interest for advanced structural and spectroscopic analysis. Solid-state NMR spectroscopy has been used to investigate the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides, including this compound, providing detailed insights into its electronic structure and intermolecular interactions. researchgate.net The crystal structure of this compound monohydrate has been determined, revealing details about its hydrogen bonding network. nih.govresearchgate.net

The table below summarizes some of the key research findings related to this compound:

Research AreaKey Findings
Crystallography The crystal structure of L-alanyl-L-alanine hydrochloride is orthorhombic. iucr.org The crystal structure of this compound monohydrate has also been determined, showing extensive intermolecular hydrogen bonding. nih.govnih.gov
Materials Science L-alanine Hydrogen Chloride (LAHC) single crystals grown by the solution method exhibit nonlinear optical (NLO) properties. updatepublishing.com
Spectroscopy Solid-state chlorine NMR spectroscopy has been used to study the chlorine chemical shift in this compound. researchgate.net FTIR and UV-visible spectral analyses have been used to confirm the functional groups and optical transparency of LAHC crystals. updatepublishing.com
Peptide Synthesis L-Alanine methyl ester hydrochloride is a common reagent for synthesizing dipeptides and other peptide derivatives. sigmaaldrich.com

Interdisciplinary Research Landscape Involving this compound

The applications of this compound are not confined to a single discipline but rather extend across an interdisciplinary landscape, bridging chemistry, biology, physics, and materials science.

Chemistry and Biology: The synthesis of L-alanine-grafted hydroxyapatite (B223615) nanoparticles for potential use in regenerative medicine represents a convergence of chemistry and biology. In these studies, L-alanine methyl ester hydrochloride has been used as a precursor to functionalize the surface of hydroxyapatite, with the goal of improving biocompatibility and cell adhesion for bone and teeth implants. mdpi.com

Physics and Materials Science: The investigation of this compound crystals for their nonlinear optical properties is a prime example of the interplay between physics and materials science. updatepublishing.com This research involves growing crystals (a materials science endeavor) and characterizing their optical and electrical properties (a physics-based investigation). updatepublishing.com

Biochemistry and Pharmaceutical Sciences: In pharmaceutical development, this compound and its derivatives are used as building blocks for synthesizing new drug candidates. ontosight.aichemimpex.com This involves organic synthesis (chemistry), the study of their interaction with biological targets (biochemistry), and their formulation into therapeutic agents (pharmaceutical sciences). For instance, derivatives like beta-Chloro-D-alanine hydrochloride have been investigated for their antibacterial properties.

This interdisciplinary approach allows for a comprehensive understanding and utilization of this compound, from its fundamental properties to its application in advanced technologies and therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8ClNO2 B1583126 L-Alanine hydrochloride CAS No. 6003-05-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYVXUGGBVATGA-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208758
Record name L-Alanine hydrochloride
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Molecular Weight

125.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6003-05-0
Record name L-Alanine, hydrochloride (1:1)
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Record name L-Alanine hydrochloride
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Record name L-Alanine hydrochloride
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Record name L-alanine hydrochloride
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Synthetic Methodologies and Chemical Transformations of L Alanine Hydrochloride

Established Synthetic Pathways for L-Alanine Hydrochloride

The synthesis of this compound can be achieved through several reliable methods, primarily involving the direct reaction of L-alanine with hydrochloric acid or through acid-catalyzed reactions.

Acid-catalyzed exchange procedures are employed in the synthesis and isotopic labeling of amino acids. One such method involves the saponification of L-alanine methyl ester hydrochloride. researchgate.net In this technique, the ester is treated with a base like sodium ethoxide in the presence of isotopically-enriched water (H₂¹⁷O or H₂¹⁸O) to yield isotopically labeled L-alanine. researchgate.net While the primary goal is isotopic enrichment, the process starts from an ester hydrochloride, which is itself typically synthesized using acid catalysis. The initial esterification of L-alanine is often carried out using an alcohol (like methanol (B129727) or ethanol) and an acid catalyst, such as hydrogen chloride, which concurrently forms the hydrochloride salt. chemicalbook.comscielo.br

Another approach involves the direct treatment of L-alanine with concentrated hydrochloric acid. This method is straightforward for producing racemic Dthis compound, where acetaldehyde, ammonium (B1175870) chloride, and sodium cyanide react in a Strecker synthesis, followed by hydrolysis with concentrated hydrochloric acid to yield the amino acid hydrochloride. orgsyn.org

A common and direct method for preparing this compound and its esters is the reaction of L-alanine with hydrochloric acid in an alcoholic solvent. This process, known as Fischer esterification, simultaneously converts the carboxylic acid to an ester and the amine group to its hydrochloride salt.

For instance, L-alanine can be suspended in an alcohol (e.g., ethanol) and saturated with dry hydrogen chloride gas. chemicalbook.comscielo.br The reaction mixture is then typically heated under reflux. chemicalbook.comscielo.br After the reaction, the solvent is removed under reduced pressure, and the resulting crude L-alanine ester hydrochloride is purified by recrystallization. scielo.br Similarly, dissolving L-alanine in methanol and introducing a chloride catalyst like thionyl chloride or hydrogen chloride gas leads to the formation of L-alanine methyl ester hydrochloride. google.com

The hydrochloride salt of L-alanine itself can also be prepared by dissolving L-alanine in an aqueous solution and acidifying it with hydrochloric acid. Cooling the solution or adding a less polar solvent can then induce crystallization of this compound. orgsyn.org For example, after a reaction to synthesize a derivative, adjusting the pH of the aqueous phase to 1 with concentrated hydrochloric acid causes the precipitation of the desired amino acid hydrochloride. orgsyn.org

Table 1: Summary of Solution-Based Preparative Methods

Starting Material Reagents Solvent Key Conditions Product Ref
L-Alanine Hydrochloric Acid (gas) Ethanol (B145695) Reflux L-Alanine Ethyl Ester Hydrochloride chemicalbook.com
L-Alanine Thionyl Chloride or HCl (gas) Methanol Esterification L-Alanine Methyl Ester Hydrochloride google.com
L-Alanine Conc. Hydrochloric Acid Water pH adjustment to ~1, cooling This compound orgsyn.org

Synthesis and Characterization of this compound Derivatives and Analogues

This compound is a key precursor for synthesizing various derivatives that are valuable in peptide synthesis, pharmaceutical development, and biochemical research.

L-Alanine methyl ester hydrochloride (L-Ala-OMe·HCl) is a widely used derivative in peptide synthesis. sigmaaldrich.com It is typically synthesized by the esterification of L-alanine with methanol in the presence of an acid catalyst.

A common laboratory-scale synthesis involves dissolving L-alanine in methanol, followed by the addition of a chloride catalyst such as thionyl chloride or by bubbling hydrogen chloride gas through the solution. google.com The reaction converts the carboxylic acid group to a methyl ester and forms the hydrochloride salt of the amino group. The product is a white crystalline solid. medchemexpress.com

Characterization of L-alanine methyl ester hydrochloride confirms its structure and purity. It has a melting point of 109-111 °C. sigmaaldrich.com Spectroscopic data is used for verification; for example, ¹H NMR spectroscopy in CD₃OD shows characteristic signals for the methyl ester protons (s, 3.74 ppm), the alpha-proton (q, 3.93 ppm), and the methyl group of the alanine (B10760859) side chain (d, 1.49 ppm). orgsyn.org This derivative serves as a starting material for creating dipeptides and other more complex molecules. sigmaaldrich.comacs.org

Table 2: Properties of L-Alanine Methyl Ester Hydrochloride

Property Value Reference
CAS Number 2491-20-5 sigmaaldrich.comcaymanchem.com
Molecular Formula C₄H₉NO₂ · HCl caymanchem.com
Molecular Weight 139.58 g/mol medchemexpress.com
Appearance Crystalline solid caymanchem.com
Melting Point 109-111 °C sigmaaldrich.com

| Optical Activity | [α]25/D +7.0° (c = 1.6 in methanol) | sigmaaldrich.com |

The synthesis of L-alanine ethyl ester hydrochloride follows a similar principle to the methyl ester. The process involves the Fischer esterification of L-alanine using ethanol as both the reagent and the solvent, with hydrogen chloride acting as the catalyst.

In a typical procedure, L-alanine is suspended in dry ethanol, and dry hydrogen chloride gas is passed through the suspension. chemicalbook.com The mixture is then refluxed for several hours. chemicalbook.com After the reaction is complete, the solvent is concentrated in vacuo. The crude product is then purified by recrystallization, often from an ethanol-diethyl ether mixture, to yield the final product as a white solid. chemicalbook.com This method can achieve high yields, with reports of up to 98%. chemicalbook.com This ester is used in the synthesis of pharmaceuticals and as a substrate in chemoenzymatic polymerization to form poly(l-alanine). acs.orgchemimpex.com

β-Chloro-L-alanine hydrochloride is a synthetic amino acid derivative used in biochemical research, particularly as an inhibitor of certain enzymes. biosynth.comchemimpex.com Its synthesis can be achieved through several routes.

One method involves the reaction of an aziridine-2-carboxylate (B8329488) with hydrogen chloride. google.com For example, lithium aziridine-2-carboxylate is added to 35% hydrochloric acid under ice-cooling. The reaction proceeds at room temperature, and the product, β-chloroalanine, can be selectively crystallized from the reaction mixture. google.com A Russian patent describes a method where a product is saturated with hydrogen chloride, followed by the addition of thionyl chloride and heating. The resulting β-chloro-L-alanine hydrochloride precipitate is then filtered, purified, and crystallized. google.com

Another synthetic pathway starts from L-serine. The serine is first esterified, then the hydroxyl group is chlorinated, typically using a reagent like thionyl chloride, followed by hydrolysis of the ester to yield β-chloro-L-alanine, which is then isolated as its hydrochloride salt. google.comresearchgate.net

Table 3: Mentioned Compounds

Compound Name
L-Alanine
This compound
Dthis compound
L-Alanine methyl ester hydrochloride
L-Alanine ethyl ester hydrochloride
β-Chloro-L-alanine hydrochloride
Hydrogen chloride
Thionyl chloride
Sodium ethoxide
Acetaldehyde
Ammonium chloride
Sodium cyanide
Methanol
Ethanol
Diethyl ether
Lithium aziridine-2-carboxylate
L-Serine

Synthetic Routes to Benzyl (B1604629) L-Alaninate Hydrochloride

Benzyl L-alaninate hydrochloride is a derivative of the amino acid L-alanine, where the carboxylic acid group is protected as a benzyl ester. ontosight.aibiosynth.com This protection is a crucial step in peptide synthesis to prevent unwanted side reactions and ensure the controlled formation of peptide bonds. ontosight.ai The hydrochloride salt form enhances the compound's solubility in aqueous solutions. ontosight.ai

A common synthetic route to benzyl L-alaninate hydrochloride involves the reaction of L-alanine with benzyl alcohol in the presence of an acid catalyst. Another approach is the condensation of L-alanine with benzyl chloride. ontosight.ai A specific method describes the synthesis of benzyl alaninate (B8444949) by stirring L-alanine with lithium bromide and benzyl bromide in N-methylpyrrolidinone, achieving a high yield. prepchem.com The reaction conditions, such as temperature and solvent, are carefully controlled to optimize the yield and purity of the final product. ontosight.ai This compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active peptides. ontosight.aichemimpex.com

Design and Synthesis of Substituted L-Alanine Alkylating Agents

Substituted L-alanine derivatives have been designed as alkylating agents, primarily for their potential applications in oncology. ontosight.aiontosight.ai These compounds are structurally characterized by an alanine backbone with various substituents that impart alkylating capabilities. A notable example includes derivatives with a bis(2-chloroethyl)amino group attached to a phenyl ring, which is then linked to the alanine structure. ontosight.aiontosight.ai This functional group is known for its ability to form cross-links within DNA, which can inhibit DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cancer cells. ontosight.ai

The synthesis of these complex molecules can be achieved through various organic chemistry methods. For instance, the N-arylation of L-alanine can be carried out using the Buchwald-Hartwig method with reagents like iodobenzene. researchgate.net Another approach involves the alkylation of a β-alanine nickel(II) complex, which can be dialkylated with various alkylating agents. acs.org The development of facile, one-step synthetic strategies for N-alkylated amino acids is an area of active research to avoid complex protection-deprotection steps. nanotheranosticlab.com These synthetic efforts aim to create novel compounds with potential therapeutic value. ontosight.ai

Alkylating Agent Type Functional Group Synthetic Approach Potential Application
Nitrogen Mustard Analoguebis(2-chloroethyl)aminoAttachment to a phenyl-alanine (B3056337) backboneAnticancer chemotherapy ontosight.aiontosight.ai
N-Aryl AlanineN-phenylBuchwald-Hartwig N-arylationPeptide modification researchgate.net
α,α-Disubstituted β-AlanineVarious alkyl groupsDialkylation of a Ni(II) complexDrug design acs.org
N-Maleoylamino AcidsMaleimideReaction with amino acidsPeptide and protein modification acs.org

Chemoenzymatic and Biocatalytic Approaches for Alanine Production and Derivatization

Microbial Fermentation Strategies for D/L-Alanine Biosynthesis

Microbial fermentation has emerged as a sustainable and efficient alternative to chemical synthesis for the production of both D- and L-alanine. oup.comcnif.cn This approach utilizes microorganisms that have been metabolically engineered to overproduce alanine from renewable feedstocks like glucose. oup.comuvic.ca

L-Alanine Production: Engineered strains of Escherichia coli and Corynebacterium glutamicum are commonly used for L-alanine production. nih.govnih.gov Metabolic engineering strategies focus on enhancing the metabolic flux towards pyruvate (B1213749), the direct precursor of alanine, and introducing or overexpressing key enzymes like L-alanine dehydrogenase (L-ALD). oup.comoup.com For example, engineered E. coli strains developed by Dr. Lonnie Ingram's group have achieved commercialization, with L-alanine produced through anaerobic fermentation accounting for a significant portion of the market. oup.comuvic.canih.gov Another strategy involved inactivating the alanine racemase in Arthrobacter oxydans HAP-1, which naturally produces DL-alanine, resulting in a mutant strain that produced L-alanine with high optical purity. oup.comoup.com

D/L-Alanine Production: For the production of a racemic mixture of D/L-alanine, different microbial strategies are employed. Some native strains, like Arthrobacter oxydans HAP-1, can produce large amounts of DL-alanine from glucose. oup.comnih.gov Fed-batch fermentation using engineered E. coli strains has also been successful in producing significant titers of D/L-alanine. nih.gov A recent study utilized a biobrick approach to construct a tandem three-gene co-expression plasmid in E. coli BL21(DE3) containing alanine dehydrogenase (ald), alanine racemase (dadX), and glucose dehydrogenase (gdh), which efficiently produced both D- and L-alanine. nih.govnih.gov

MicroorganismAlanine TypeKey Engineering StrategyReported Titer (g/L)Reference
Arthrobacter oxydans DAN75L-AlanineInactivation of alanine racemase75.6 oup.comoup.com
Pediococcus acidilactici BD16 (alaD+)L-AlanineHeterologous expression of synthetic alaD gene229.12 mdpi.com
Escherichia coli BL21(DE3)D/L-AlanineCo-expression of ald, dadX, and gdh genes6.48 (D-Ala), 7.05 (L-Ala) nih.govnih.gov
Corynebacterium glutamicum BAL10β-AlanineSystems metabolic engineering, overexpression of β-alanine exporter166.6 nih.gov

Enzyme-Coupled Biocatalytic Systems for Alanine Synthesis

Enzyme-coupled biocatalytic systems offer a highly specific and efficient method for the synthesis of alanine, often operating under mild conditions. mdpi.commdpi.com These systems utilize multiple enzymes in a cascade to convert simple substrates into the desired alanine enantiomer.

A common strategy involves the use of transaminases (TAs), which catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. researchgate.netrsc.orgfrontiersin.org For the synthesis of D-alanine, (R)-transaminases can be used to catalyze the asymmetric amination of pyruvate. nih.govasm.org Researchers have improved the catalytic efficiency and thermostability of these enzymes through protein engineering. nih.gov For instance, a mutant (R)-transaminase from Capronia epimyces (CeTA F113T) achieved a 95.2% conversion of pyruvate to D-alanine. nih.govasm.org

To drive the reaction equilibrium towards product formation and regenerate necessary cofactors, these systems often incorporate a cofactor recycling system. nih.gov A popular approach for L-alanine synthesis involves coupling an alanine dehydrogenase (AlaDH) with a formate (B1220265) dehydrogenase (FDH). nih.gov The AlaDH catalyzes the reductive amination of pyruvate to L-alanine using NADH, while the FDH regenerates NADH by oxidizing formate. nih.gov This self-sufficient system can be coupled to other transaminase-catalyzed reactions for the efficient recycling of the amino donor. nih.gov

Dual-enzyme cascades have also been designed for the production of β-alanine from fumaric acid. mdpi.com This system first converts fumaric acid to L-aspartic acid using an aspartate ammonia-lyase, followed by the α-decarboxylation of L-aspartic acid to β-alanine catalyzed by an aspartate decarboxylase. mdpi.com

Target ProductEnzyme SystemSubstrate(s)Key FeaturesReference
D-Alanine(R)-Transaminase (engineered CeTA F113T)Pyruvate, (R)-α-methylbenzylamineHigh conversion (95.2%), improved enzyme stability nih.govasm.org
L-AlanineAlanine Dehydrogenase (AlaDH) + Formate Dehydrogenase (FDH)Pyruvate, Ammonium, FormateSelf-sufficient amino donor and cofactor recycling nih.gov
(R)-3-Fluoroalanine / (S)-3-FluoroalanineAlanine Dehydrogenase / Diaminopimelate Dehydrogenase + Formate Dehydrogenase3-Fluoropyruvate, FormateEnantiocomplementary synthesis of fluorinated alanines with cofactor recycling nih.gov
β-AlanineAspartate Ammonia-Lyase + Aspartate DecarboxylaseFumaric Acid, AmmoniaOne-pot cascade from a cheap substrate mdpi.com

Papain-Mediated Polymerization of L-Alanine Esters

Papain, a cysteine protease, has been effectively utilized as a biocatalyst for the polymerization of α-amino acid esters, including L-alanine esters, in a process known as chemoenzymatic polymerization (CEP). mdpi.comnih.gov This method is considered environmentally benign as it often proceeds in aqueous buffer solutions under mild conditions. researchgate.netacs.org The reaction involves the nucleophilic attack of the amino group of one amino acid ester on the acyl-enzyme intermediate formed from another ester, leading to peptide bond formation and chain elongation. acs.orgacs.org

The efficiency and the degree of polymerization (DP) of L-alanine esters are influenced by several factors. The choice of the ester group on the alanine monomer can affect the polymerization efficiency; for example, benzyl esters of alanine have shown greater polymerization efficiency compared to other esters like methyl or ethyl esters. researchgate.net The reaction pH is also a critical parameter. Studies have shown that conducting the polymerization of L-alanine ethyl ester at an alkaline pH (e.g., pH 11) results in longer polymer chains (maximum DP of 16) and the formation of β-sheet structures, compared to reactions at neutral pH (maximum DP of 11) which yield random coiled structures. acs.orgmdpi.com This is attributed to the more nucleophilic state of the α-amine group at higher pH, which favors the synthesis reaction. acs.org

Papain also catalyzes the co-oligomerization of L-alanine esters with other amino acid esters, allowing for the synthesis of co-polypeptides. mdpi.commdpi.com For instance, co-oligomerization of L-alanine with leucine (B10760876) resulted in a lower yield but a higher degree of polymerization (DP 15) compared to the co-oligomer with leucine alone. mdpi.com While L-alanine ethyl ester does not readily homopolymerize under certain conditions, it can be copolymerized in the presence of L-glutamic acid esters. mdpi.com

MonomerReaction pHAverage DPMaximum DPSecondary StructureReference
L-Alanine ethyl ester7.09.3 ± 0.811Random Coil acs.org
L-Alanine ethyl ester11.013.5 ± 0.916β-Sheet acs.org

Advanced Structural Elucidation and Crystallographic Analysis of L Alanine Hydrochloride

Single Crystal X-ray Diffraction Studies of L-Alanine Hydrochloride

Detailed single-crystal X-ray diffraction studies have been performed on this compound monohydrate (C₃H₈NO₂⁺·Cl⁻·H₂O). researchgate.netnih.gov These analyses have established that the compound crystallizes in the orthorhombic system. researchgate.netnih.gov The space group was determined to be P2₁2₁2₁, which is a non-centrosymmetric space group. ijmse.net Another study on the monohydrate form identified the space group as P222. researchgate.net The unit cell is defined by three axes (a, b, c) and the angles between them. For an orthorhombic system, all angles (α, β, γ) are 90°. The lattice parameters from various studies show slight differences, which can be attributed to different experimental conditions such as temperature. One study reported lattice parameters of a = 6.17 Å, b = 9.92 Å, and c = 11.76 Å, with a unit cell volume of 723.06 ų. ijmse.net A separate investigation on the monohydrate form at a temperature of 150 K provided slightly different values. researchgate.netnih.gov

Interactive Table: Crystallographic Data for this compound Monohydrate

ParameterValueReference
Chemical FormulaC₃H₈NO₂⁺·Cl⁻·H₂O researchgate.netnih.gov
Formula Weight (Mᵣ)143.57 researchgate.netnih.gov
Crystal SystemOrthorhombic researchgate.netnih.govijmse.net
Space GroupP222 or P2₁2₁2₁ researchgate.netijmse.net
a (Å)6.1925 (13) researchgate.netnih.gov
b (Å)9.929 (2) researchgate.netnih.gov
c (Å)11.759 (3) researchgate.netnih.gov
V (ų)723.0 (3) researchgate.netnih.gov
Z (formula units/cell)4 researchgate.netnih.gov
Temperature (K)150 researchgate.netnih.gov
RadiationMo Kα (λ = 0.71073 Å) researchgate.net

The crystal structure of this compound monohydrate is extensively stabilized by a complex three-dimensional network of intermolecular hydrogen bonds. researchgate.net These interactions involve the ammonium (B1175870) group (NH₃⁺) of the alanine (B10760859) cation, the chloride anion (Cl⁻), and the lattice water molecule (H₂O). researchgate.netnih.gov The ammonium group acts as a hydrogen bond donor, forming one bond to the chloride anion and two bonds to water molecules. researchgate.net The hydroxyl oxygen of the alanine cation's carboxyl group is also involved in a single hydrogen bond with a chloride anion. researchgate.netnih.gov

The water molecule plays a crucial role, acting as a bridge by donating hydrogen bonds to two chloride anions and accepting hydrogen bonds from two different ammonium groups. nih.gov Simultaneously, each chloride anion serves as an acceptor for four hydrogen bonds originating from two water molecules, one ammonium group, and one hydroxyl group. nih.gov A notable short contact is also observed between the carbonyl oxygen (O1) and the nitrogen atom of the ammonium group, with an intermolecular distance of 2.8450 (15) Å. nih.gov This intricate network of hydrogen bonds links all the components—alanine cations, chloride anions, and water molecules—into a stable, tightly packed crystalline lattice. researchgate.net

Interactive Table: Hydrogen Bond Geometry in this compound Monohydrate

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Reference
O2-H2O···Cl10.842.223.0446 (11)169 nih.gov
N1-H1A···O1W0.921.902.8123 (15)171 nih.gov
N1-H1B···Cl10.922.273.1831 (12)171 nih.gov
N1-H1C···O1W0.922.112.9242 (15)148 nih.gov
O1W-H1W···Cl10.842.453.2843 (12)171 nih.gov
O1W-H2W···Cl10.842.413.2209 (12)162 nih.gov

Note: Data derived from crystallographic information file for this compound monohydrate.

The conformation of the L-Alanine cation within the crystal lattice is defined by several key torsion angles. nih.gov The atoms N, C2, C3, O1, and O2 are nearly coplanar. researchgate.net The torsion angles O2—C2—C3—N and O1—C2—C3—N have been determined as 174.27 (9)° and -6.07 (18)°, respectively. nih.gov Another significant torsion angle, O2—C2—C3—C1, was found to be -64.37 (14)°. nih.gov This value shows a slight difference from the corresponding angle in the zwitterionic form of L-alanine, which is reported as -76.0°. nih.gov These specific angles define the spatial orientation of the carboxyl and ammonium groups relative to the carbon backbone, which is influenced by the crystal packing forces and the extensive hydrogen bonding network in the salt form. nih.gov

Powder X-ray Diffraction (PXRD) Characterization of this compound and its Composites

Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the crystalline nature and phase purity of materials. ijmse.netscholarsresearchlibrary.com For this compound and its derivatives, PXRD patterns exhibit well-defined, sharp Bragg peaks at specific 2θ angles, which is a clear indication of a well-ordered crystalline structure. scholarsresearchlibrary.comiosrjournals.org This method is routinely employed to verify the successful synthesis of the target compound and to establish its structural identity by comparing the resulting diffraction pattern with known standards or single-crystal data. ijmse.netscirp.org

Furthermore, PXRD is instrumental in studying this compound composites and doped crystals. scholarsresearchlibrary.com For instance, in studies involving the doping of this compound monohydrate with zinc and cadmium, PXRD analysis confirmed that the grown crystals were of a single phase and maintained their crystalline nature. scholarsresearchlibrary.com Similarly, characterization of L-alanine mixed with other compounds, such as bisthiourea cadmium bromide, utilizes PXRD to identify structural changes; in one such case, the addition of L-alanine was shown to alter the crystal structure from orthorhombic to tetragonal. scirp.org The technique is also used to determine lattice parameters and confirm the successful incorporation or influence of dopants on the host lattice. researchgate.netacs.org

Structural Investigations of Doped L-Alanine Systems and Co-Crystals

The formation of co-crystals, such as L-alanine tetrafluoroborate (B81430) and L-alanine oxalate (B1200264), has also been explored. researchgate.netrjwave.org Single-crystal and powder XRD analyses are essential in these investigations to determine the resulting crystal structure, including the crystal system, space group, and unit cell parameters. researchgate.netrjwave.org For example, L-alanine oxalate was found to crystallize in the orthorhombic system with the space group P212121. rjwave.org In another study, the co-crystallization of L-alanine with dl-malic acid also resulted in an orthorhombic crystal system. researchgate.net These structural studies demonstrate that the incorporation of different chemical entities into the L-alanine crystal lattice can lead to the formation of new crystalline phases with distinct structural arrangements. scirp.orgresearchgate.net

Comprehensive Spectroscopic Investigations of L Alanine Hydrochloride Systems

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of L-Alanine hydrochloride. These methods are sensitive to the vibrational modes of the molecule, which are in turn influenced by factors such as bonding, molecular geometry, and intermolecular interactions.

Identification and Assignment of Characteristic Functional Group Vibrations

In this compound, the protonation of the amino group and the presence of the carboxylic acid group give rise to a characteristic vibrational spectrum. The FTIR and Raman spectra are marked by absorption bands and scattering peaks corresponding to the stretching and bending vibrations of its constituent functional groups.

A comparative analysis of pure L-Alanine with this compound reveals distinct spectral shifts. For instance, in HCl-mixed L-Alanine crystals, the characteristic vibrational frequencies are altered due to the influence of the hydrochloride. A notable feature in the FTIR spectrum of HCl mixed L-Alanine is a strong absorption band at approximately 1258 cm⁻¹, which is attributed to the C-O stretching vibration. The presence of the NH3+ group is confirmed by bands around 3111 cm⁻¹ (N-H stretch) and 1530 cm⁻¹ (asymmetric bending). The carboxylic acid group (COOH) exhibits a characteristic C=O stretching vibration. The CH stretching vibrations are typically observed in the 2900-3000 cm⁻¹ region.

The table below summarizes the tentative assignments for some of the prominent vibrational frequencies observed in the FTIR spectrum of this compound.

Frequency (cm⁻¹)Assignment
~3111N-H Stretching
~2942CH Stretching
~1700C=O Stretching
~1530N-H Asymmetric Bending
~1460C-H Bending
~1258C-O Stretching
~1110Rocking NH3+
~850C-C Stretching
~540Torsion NH3+

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and measurement conditions.

Elucidation of Hydrogen Bonding Effects on Vibrational Modes

The crystal structure of this compound monohydrate is characterized by an extensive network of intermolecular hydrogen bonds. These interactions play a crucial role in the stability of the crystal lattice and significantly influence the vibrational frequencies of the involved functional groups. acs.orgresearchgate.net

In the monohydrate form, the ammonium (B1175870) group (NH3+) acts as a hydrogen bond donor, forming hydrogen bonds with both the chloride anion (Cl⁻) and water molecules. The carboxylic acid group's hydroxyl (OH) also participates in hydrogen bonding with the chloride anion. Furthermore, an intermolecular interaction exists between the carbonyl oxygen and the ammonium group. acs.orgresearchgate.net

These hydrogen bonds lead to shifts in the vibrational frequencies of the N-H and O-H stretching modes, typically causing them to broaden and shift to lower wavenumbers in the infrared spectrum. The strength and geometry of these hydrogen bonds can be inferred from the magnitude of these spectral shifts. The presence of water of hydration introduces additional vibrational modes associated with the water molecule, which can also be observed in the spectra.

Low-Temperature Spectroscopic Analyses of L-Alanine

Low-temperature spectroscopic studies of L-Alanine provide valuable information regarding the structural dynamics and the nature of intermolecular interactions. As the temperature is lowered, thermal motion is reduced, leading to sharpening of the spectral bands and allowing for a more precise determination of their positions.

Studies on L-Alanine at temperatures as low as 23 K have been conducted to refine the understanding of its crystal and molecular structure. acs.org Low-temperature Raman spectroscopy has also been employed to investigate potential phase transitions and changes in the vibrational modes of amino acids. While specific low-temperature spectroscopic data for this compound is not extensively available, the principles observed for pure L-Alanine are expected to apply. Cooling would likely result in a clearer resolution of the vibrational bands, aiding in a more detailed assignment and a better understanding of the hydrogen bonding network within the this compound crystal.

Electronic Absorption Spectroscopy: UV-Visible Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, this technique is instrumental in determining its optical transparency and identifying the energy required to excite electrons to higher energy levels.

Determination of Optical Transmission Characteristics and UV Cut-off Wavelengths

This compound crystals generally exhibit good optical transparency in the visible region, a crucial property for applications in nonlinear optics. The UV cut-off wavelength is a critical parameter that defines the lower limit of the spectral range in which the material is transparent. Below this wavelength, the material absorbs light due to electronic transitions.

For HCl-mixed L-Alanine crystals, the absorption edge is observed below 300 nm, indicating their suitability for device applications beyond this wavelength. ijsr.net The optical transparency of these crystals has been reported to be as high as 94%. ijsr.net In some doped L-alanine systems, the UV cut-off wavelength has been observed to be as low as 227 nm. researchgate.net

CrystalTransparencyUV Cut-off Wavelength
HCl mixed L-Alanine~94%< 300 nm
Sodium Bromide-doped L-Alanine-227 nm

Impact of Doping and Additives on Electronic Transitions and Optical Properties

The introduction of dopants or additives into the L-Alanine crystal lattice can significantly alter its electronic structure and, consequently, its optical properties. Doping can create new energy levels within the bandgap, leading to changes in the absorption spectrum and the UV cut-off wavelength.

For instance, doping L-Alanine crystals with metal ions can lead to a redshift in the UV-Vis spectrum. usm.my The addition of certain dopants has been shown to modify the internal structure of the crystal, as evidenced by changes in peak intensity and bond lengths, which in turn affects the electronic transitions. researchgate.net The enhancement of optical properties through doping is an active area of research, with the goal of tailoring the material for specific applications, such as second harmonic generation. The first dipole-allowed electronic transition in several doped L-alanine systems typically occurs in the range of 3.1 to 4.7 eV. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, NMR studies, particularly of ¹H, ¹³C, and ¹⁷O nuclei, offer profound insights into its molecular framework and solid-state properties.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the carbon-hydrogen framework of organic molecules like L-Alanine. In the case of this compound, the protonation of the amine group and the presence of the carboxylic acid group significantly influence the chemical shifts of the neighboring nuclei.

The ¹³C NMR spectrum of L-alanine peptides has been studied extensively in aqueous solutions. nih.gov Assignments of chemical shifts are often made as a function of pH to understand the effects of protonation on the electronic environment of each carbon atom. nih.gov In the solid state, cross-polarization and magic-angle spinning (CP-MAS) techniques reveal downfield resonance shifts of several parts per million in the side-chain methyl groups of crystalline L-alanine compared to its state in aqueous solution. nih.gov These shifts are primarily attributed to van der Waals' interactions within the crystal lattice. nih.gov Such findings demonstrate that van der Waals' forces can induce ¹³C NMR shifts of similar magnitudes in both crystalline amino acids and specific antibody-hapten complexes. nih.gov

First-principles calculations under periodic boundary conditions have been employed to complement experimental data, showing excellent agreement with experimental ¹³C shift tensors. acs.org Interestingly, these calculations have revealed that the isotropic chemical shift values for ¹³C are relatively insensitive to minor variations in the experimental crystal structure of L-alanine. acs.org

Below is a table of typical, approximate ¹³C chemical shifts for L-Alanine in an acidic environment, which mimics the hydrochloride salt form.

Carbon AtomChemical Shift (δ) in ppm
Carbonyl (C=O)~170 - 180
α-Carbon (CH)~50 - 60
β-Carbon (CH₃)~15 - 25
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH.

Solid-state NMR (ssNMR) is indispensable for studying the structure and dynamics of molecules in their crystalline form. For this compound and related systems, ssNMR techniques, especially those involving quadrupolar nuclei like Oxygen-17 (¹⁷O) and Chlorine-35 (³⁵Cl), provide unique structural information that is averaged out in solution-state NMR.

Oxygen-17 NMR is a sensitive probe of the local environment around oxygen atoms, including protonation states and hydrogen bonding. researchgate.net In solid-state studies of amino acids, well-separated resonances from carbonyl and hydroxyl oxygens can be observed, in contrast to the motionally averaged signals seen in solution. acs.org High-resolution techniques such as double-angle rotation (DOR) can decrease the line width by a factor of over 40, yielding spectra with a resolution of approximately 1 ppm. acs.orgresearchgate.net The NMR interaction parameters for amino acids exhibit a wide variation, with the quadrupolar coupling constant (χQ) ranging from 6.4 to 8.6 MHz. acs.org First-principles calculations have shown that the ¹⁷O chemical shift is significantly affected by small differences in the experimental crystal structure, making it a precise indicator of local geometry. acs.org Studies on alanine (B10760859) tripeptides have utilized high-field (930-MHz) ssNMR to observe ¹⁷O chemical shifts, revealing spectral differences that arise from molecular packing variations between parallel and anti-parallel beta-sheet structures. nih.gov

Furthermore, ³⁵Cl ssNMR spectroscopy has been applied directly to amino acid hydrochlorides, including this compound. researchgate.net By analyzing NMR spectra acquired from stationary powdered samples at high magnetic fields (11.75 T and 21.1 T), researchers can determine the chlorine quadrupolar and chemical shift tensors, offering direct insight into the local environment of the chloride counter-ion within the crystal structure. researchgate.net

Terahertz (THz) Spectroscopy

Terahertz (THz) spectroscopy operates in the frequency range between infrared and microwave radiation, making it uniquely suited for probing low-frequency molecular motions. In the solid state, this technique is particularly effective for studying weak intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal structure of molecules like L-Alanine.

The THz absorption spectrum of solid-state L-alanine, typically measured between 0.5 and 4.0 THz, is dominated by features arising from intermolecular vibrations. nih.govresearchgate.net These low-frequency modes are attributed to large-scale molecular vibrations, including the twisting and rocking motions of intermolecular hydrogen bonds. researchgate.netrsc.org

Experimental measurements using THz time-domain spectroscopy (THz-TDS) at room temperature have been successfully correlated with simulations using solid-state density functional theory (DFT). nih.gov These theoretical analyses confirm that intermolecular vibrations are the primary contributors to the observed spectral peaks. nih.gov Polarized THz spectroscopy on single-crystal L-alanine allows for the specific assignment of vibrational modes, as suitably polarized photons at resonant frequencies excite the fundamental oscillations of the molecular crystal. aps.org The low-energy hydrogen bonds that define the crystalline structure of L-alanine are directly associated with the energy of THz radiation, making this technique a powerful probe of these crucial interactions. aps.org

Observed Peak Frequency (THz)Assignment (Tentative)
~2.25Intermolecular Vibration
~2.63Intermolecular Vibration
~3.11Intramolecular/Intermolecular Coupled Mode
~3.30Intermolecular Vibration
~3.81Intermolecular Vibration
Note: Data is for L-alanine and derived from various sources. Peak positions can shift with temperature. nih.govaps.org

THz spectra are exceptionally sensitive to the three-dimensional arrangement of molecules in a crystal. researchgate.net The crystal packing interactions, dictated by hydrogen bonding and other non-covalent forces, give rise to a unique spectral fingerprint in the THz region. nih.gov This sensitivity is highlighted by the distinct differences observed in the THz absorption spectra of L-alanine, D-alanine (its enantiomer), and DL-alanine (the racemic compound). researchgate.net While the enantiomers exhibit similar spectra, their absorption peaks differ significantly from those of the racemate, underscoring the technique's ability to distinguish between different crystal structures. researchgate.net

Theoretical models that incorporate crystal packing interactions through solid-state DFT calculations produce a nearly realistic description of the low-frequency THz spectrum. nih.gov The coupling of the four L-alanine zwitterions within the crystal unit cell results in a complex set of optical modes, with 15 distinct intermolecular modes that are IR active and thus detectable by THz spectroscopy. researchgate.net The spectral characteristics are also influenced by the amino acid composition and sequence in peptides, further demonstrating the strong correlation between THz absorption and the specifics of crystal structure and intermolecular bonding. uniroma1.itmdpi.com

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds, identify unknown substances, and elucidate molecular structure. For this compound, MS provides definitive confirmation of the molecule's mass and can be used for quantification.

The electron ionization mass spectrum of L-alanine is well-documented in databases such as the NIST WebBook. nist.gov In soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), alanine is typically detected as the protonated molecule, [M+H]⁺, at an m/z of approximately 90. researchgate.net The choice of matrix can be crucial; while conventional organic matrices are used, they can introduce interference in the low-mass region. researchgate.net Alternative techniques, such as using mesoporous silicates as a matrix, have been shown to effectively analyze small molecules like alanine without interference peaks. researchgate.net

Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for analyzing complex mixtures. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be used to separate and detect alanine. In some applications, derivatization of the amino acid is performed prior to analysis. For instance, in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored for highly selective and sensitive quantification. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules such as amino acids. In the analysis of this compound, ESI-MS is utilized to determine the mass-to-charge ratio (m/z) of the molecular ions, thereby confirming the compound's identity.

In positive ion mode ESI-MS, this compound in solution is expected to primarily yield the protonated molecule of L-Alanine, [L-Ala+H]⁺. The hydrochloric acid component dissociates in the polar solvent, and the chloride ion (Cl⁻) exists as a counter-ion in the solution. It is not typically observed as part of the primary molecular ion in positive mode. The molecular weight of L-Alanine is 89.09 g/mol . nih.gov Therefore, the expected m/z value for the protonated molecular ion of L-Alanine would be approximately 90.055. massbank.eu

The characterization of the molecular ion is a critical first step in structural elucidation. The high-resolution capabilities of modern mass spectrometers allow for the determination of the exact mass, which can be used to confirm the elemental composition of the ion.

Ion SpeciesExpected m/zDescription
[L-Ala+H]⁺90.055Protonated molecular ion of L-Alanine.
[L-Ala+Na]⁺112.037Sodium adduct of L-Alanine.
[L-Ala+K]⁺128.011Potassium adduct of L-Alanine.

This table presents the predicted m/z values for the primary molecular ions of L-Alanine that can be observed in ESI-MS. Adduct formation with sodium and potassium is common in ESI-MS, depending on the purity of the sample and solvents.

HPLC-Tandem ESI Mass Spectrometry (MS/MS) for Characterization of Dipeptides and Hydrochloride Salts

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for the separation, identification, and structural characterization of compounds in complex mixtures. This method is particularly valuable for the analysis of dipeptides and their hydrochloride salts, offering high sensitivity and specificity.

The process begins with the separation of the analytes using HPLC. For polar compounds like dipeptides and their salts, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed. The choice of the chromatographic conditions is crucial for achieving good separation from impurities and other components.

Following separation by HPLC, the analyte is introduced into the mass spectrometer. In the first stage of MS, the precursor ion, which is typically the protonated molecular ion of the dipeptide, is selected. For an alanine-containing dipeptide such as Alanyl-Alanine (Ala-Ala), the protonated molecule [Ala-Ala+H]⁺ would be selected.

The selected precursor ion is then subjected to collision-induced dissociation (CID) in the collision cell of the mass spectrometer. This process fragments the precursor ion in a predictable manner, primarily at the peptide bond. The resulting product ions are then analyzed in the second stage of MS, generating a product ion spectrum. The fragmentation pattern is characteristic of the amino acid sequence of the dipeptide.

Common fragment ions observed in the MS/MS spectra of peptides are b-ions and y-ions, which result from the cleavage of the amide bond. The nomenclature for these fragment ions indicates which side of the peptide bond retains the charge. matrixscience.com For Ala-Ala, the primary fragmentation pathway would involve the cleavage of the peptide bond, resulting in a b₁ ion and a y₁ ion.

The analysis of the hydrochloride salt of a dipeptide by HPLC-MS/MS would yield a fragmentation pattern for the dipeptide cation that is identical to that of the free dipeptide. The hydrochloride salt dissociates in the mobile phase, and the mass spectrometer detects the protonated dipeptide.

Precursor Ion (m/z)Fragment Ion TypeFragment Ion (m/z)Corresponding Structure
161.1 (Ala-Ala+H)⁺b₁72.1[Ala]⁺
161.1 (Ala-Ala+H)⁺y₁90.1[Ala+H]⁺

This table illustrates the expected primary fragmentation of the dipeptide Alanyl-Alanine in an MS/MS experiment. The masses of the b and y ions are used to confirm the amino acid sequence.

The use of derivatization reagents, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), can be employed to enhance the chromatographic retention and detection sensitivity of amino acids and dipeptides in HPLC-MS/MS analysis. researchgate.net

Computational Chemistry and Theoretical Modeling of L Alanine Hydrochloride Interactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of L-Alanine and its interactions.

DFT calculations are instrumental in determining the most stable geometric conformations of L-Alanine. researchgate.net By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. These studies often involve exploring the molecule's potential energy surface to identify local and global minima, which correspond to stable and metastable structures. researchgate.net For instance, DFT has been used to investigate the minimum energy structures of alanine (B10760859) molecules adsorbed on iron surfaces. researchgate.net

The electronic structure of L-Alanine, including the distribution of electrons and the nature of chemical bonds, is also elucidated through DFT. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. scispace.com The energy gap between HOMO and LUMO is a key parameter indicating the molecule's stability. scispace.com Furthermore, DFT calculations can map the electrostatic potential to identify nucleophilic and electrophilic sites within the molecule, which is crucial for understanding intermolecular interactions. rsc.org Studies have also explored the structural relaxation of L-Alanine in the presence of water molecules, calculating the density of states (DOS) and energy band gap to understand its electronic behavior in an aqueous environment. ijsrst.com

Theoretical calculations of vibrational frequencies for L-Alanine and its zwitterionic form have been performed using various levels of theory, including DFT with the B3LYP hybrid exchange-correlation functional. nih.govresearchgate.net These computational predictions are vital for interpreting experimental spectroscopic data, such as infrared (IR) and Raman spectra. cas.cz By correlating calculated frequencies and intensities with experimental spectra, specific vibrational modes can be assigned to observed absorption bands. aps.org

For example, DFT has been successfully used to predict the vibrational modes of L-alanine single crystals, allowing for a detailed comparison with experimental terahertz (THz) spectroscopy measurements. aps.org These studies have corrected previous mode assignments and revealed unreported modes. aps.org The accuracy of these predictions is often improved by considering the solvent effects, for instance, by using models like the conductor-like polarizable continuum model (CPCM). nih.govresearchgate.net Significant changes in vibrational frequencies are often observed when transitioning from the gas phase to a solution, highlighting the importance of environmental effects. nih.govresearchgate.net

Experimental THz Absorption Bands (cm⁻¹) DFT Calculated Modes (cm⁻¹) Crystal Axis
75.172.7b
87.788.4b
98.194.7c
110.1112.7a, c
111.4119.4b
126.4127.7c
142.4141.7a
149.1152.1b
169.4164.4c
178.8182.1a

This table presents a selection of correlated experimental and DFT-calculated vibrational frequencies for L-alanine single crystals, adapted from polarized THz spectra studies. aps.org

DFT calculations have been employed to study the role of alanine as a corrosion inhibitor, particularly for metals like iron and aluminum in acidic environments such as hydrochloric acid. rsc.orgresearchgate.netelectrochemsci.org These studies investigate the adsorption of alanine molecules onto the metal surface, which is a key step in the inhibition process. By calculating adsorption energies for various possible orientations of the alanine molecule on the metal surface, researchers can determine the most favorable adsorption configuration. researchgate.netelectrochemsci.org

The mechanism of corrosion inhibition is explored by analyzing the electronic interactions between the alanine molecule and the metal surface atoms. researchgate.net It has been shown that alanine can adsorb on the iron surface through its nitrogen and oxygen atoms, which possess lone pair electrons. researchgate.netelectrochemsci.org This adsorption forms a protective layer that hinders the corrosive attack of the acidic medium. arabjchem.org Quantum chemical descriptors derived from DFT, such as HOMO and LUMO energies, the energy gap (ΔE), and the fraction of electrons transferred (ΔN), are used to correlate the molecular structure of the inhibitor with its inhibition efficiency. rsc.org Polarization curves from experimental measurements indicate that alanine can act as a mixed-type inhibitor, affecting both cathodic and anodic reactions. researchgate.netelectrochemsci.org

Parameter Value
Inhibition Efficiency (at 50 mM)up to 80%
Adsorption SitesNitrogen and Oxygen atoms
Inhibition TypeMixed-type

This table summarizes key findings from studies on alanine as a corrosion inhibitor for iron in 1.0 M HCl. researchgate.netelectrochemsci.org

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the physical movements of atoms and molecules. They are particularly useful for understanding complex processes such as intermolecular interactions and crystal growth.

MD simulations provide a dynamic picture of how L-Alanine molecules interact with each other and with solvent molecules. In aqueous solutions, these simulations have been used to study the hydration of alanine and the organization of water molecules around its hydrophilic sites. nih.govpku.edu.cn For instance, simulations have shown that water molecules tend to maintain a hydrogen-bonded network around the carboxylate group of zwitterionic alanine. nih.govresearchgate.net MD simulations can also elucidate the effects of ions on the association of alanine molecules in saline solutions, revealing that interactions with cations and anions can weaken the association between alanine molecules. pku.edu.cn

In the solid state, simulations help to understand the intermolecular forces that govern the crystal structure. The primary interactions in L-alanine crystals are strong N–H⋯O hydrogen bonds that link the zwitterionic molecules into layers. rsc.org MD simulations can be used to study the potentials of mean force for the interaction between alanine molecules, providing insights into the strength and orientation dependence of these interactions. nih.gov

Computational methods are employed to predict the morphology of L-Alanine crystals and to understand how additives can modify it. The crystal shape is determined by the relative growth rates of its different faces. Theoretical models can predict these growth rates based on the molecular interactions at the crystal surface. researchgate.net

The presence of additives, such as other amino acids, can significantly alter the crystal morphology by selectively adsorbing onto specific crystal faces and inhibiting their growth. researchgate.netnih.gov This inhibition is often explained by a Langmuir isotherm model, where the degree of growth inhibition is proportional to the surface coverage of the additive. researchgate.net Monte Carlo simulations can be used to sample the configurational space of the additive on the crystal surface to find the most favorable adsorption sites. researchgate.net By understanding these molecular recognition processes at the crystal-solution interface, it is possible to theoretically predict how different additives will affect crystal growth and morphology, which is crucial for controlling crystallization processes. researchgate.netnih.gov Studies on analogous systems, like L-cystine, have demonstrated that molecular imposters can act as effective crystal growth inhibitors by pinning the growth steps on the crystal surface. acs.orgnih.gov

Theoretical Studies on Alanine Zwitterionic and Ionic Forms in Solvated Environments

Computational chemistry and theoretical modeling provide powerful tools to investigate the behavior of L-alanine hydrochloride and its constituent ions in solution at a molecular level. These studies offer insights into the stability, structure, and interactions of the zwitterionic and ionic forms of alanine in various solvated environments, complementing experimental observations.

The predominant form of alanine in aqueous solution is the zwitterion (+NH3-CH(CH3)-COO-). Theoretical calculations have been extensively employed to understand the energetics and structural implications of this form in a solvated state. While in the gas phase, the neutral form of alanine is more stable, the zwitterionic form becomes dominant in polar solvents like water. This stabilization is attributed to the strong interactions between the charged moieties of the zwitterion and the surrounding solvent molecules.

Stability and Energetics in Solution

Theoretical studies have quantified the relative stability of the neutral and zwitterionic forms of L-alanine in different solvents. By employing methods such as Density Functional Theory (DFT) and ab initio calculations combined with continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM), researchers can predict the relative free energies of these species.

In aprotic solutions, the neutral form of alanine is generally favored, though the population of the zwitterionic form tends to increase with the solvent's polarity. However, in protic solvents such as ethanol (B145695) and water, the zwitterionic form is overwhelmingly the most populated species. researchgate.net The calculated energy barrier for the interconversion from the zwitterionic to the neutral form generally increases with solvent polarity, a consequence of the enhanced stabilization of the zwitterion. researchgate.net

SolventDielectric Constant (ε)Relative Free Energy of Zwitterion (kcal/mol)Population of Zwitterion (%)
Gas Phase1.0> 0 (Unstable)~0
Acetonitrile37.5Slightly UnfavorableMinor
Ethanol24.5FavorableDominant
Water78.4Highly Favorable> 99

Structural Properties in Aqueous Solution

Molecular dynamics (MD) simulations and quantum mechanical calculations have revealed significant differences between the structure of the L-alanine zwitterion in aqueous solution and its conformation in the crystalline state. arxiv.orgarxiv.org These differences are primarily driven by the nature of hydrogen bonding interactions with the surrounding water molecules. arxiv.orgarxiv.org

In aqueous solution, the carboxylate group (COO-) and the ammonium (B1175870) group (-NH3+) of the zwitterion are extensively hydrated. The C-O bond lengths within the carboxylate group are observed to be influenced by the number of hydrogen bonds formed with water molecules. arxiv.orgarxiv.org Theoretical models predict that the hydrogen bonds between the zwitterion and water molecules are generally shorter and have larger bond angles compared to the hydrogen bonds present in the crystalline structure. arxiv.orgarxiv.org

Structural ParameterAqueous Solution (Simulated)Crystalline State (Experimental)
C'-O1 Bond Length (Å)~1.29~1.25
C'-O2 Bond Length (Å)~1.27~1.26
Average N-H...O H-bond Length (Å)ShorterLonger
Average N-H...O H-bond Angle (°)LargerSmaller

The Hydration Shell of Zwitterionic Alanine

Molecular dynamics simulations provide a detailed picture of the hydration shell surrounding the L-alanine zwitterion. These simulations can quantify the number of water molecules in the first solvation shell of the different functional groups, often referred to as the coordination number.

Carr-Parrinello molecular dynamics (CPMD), a quantum mechanical approach, has been used to model the hydration shell of alanine's different ionic forms. cas.cz These studies reveal a structured arrangement of water molecules around both the charged and uncharged parts of the zwitterion. cas.cz The radial distribution functions obtained from these simulations indicate the probable distances of water molecules from the solute's atoms. cas.cz It has been shown that the ammonium group acts as a hydrogen bond donor, while the carboxylate group acts as a hydrogen bond acceptor, leading to a well-organized hydration structure.

Functional GroupAverage Number of Hydrogen Bonds with Water
Ammonium Group (-NH3+)~3
Carboxylate Group (COO-) - Oxygen 1Variable (influenced by H-bonding)
Carboxylate Group (COO-) - Oxygen 2Variable (influenced by H-bonding)

Biochemical and Pharmacological Research Applications of L Alanine Hydrochloride and Its Derivatives

Applications in Peptide Synthesis and Amino Acid Protection Strategies

In the realm of biochemical research, L-Alanine hydrochloride serves as a crucial starting material for peptide synthesis. Peptides are constructed by forming amide bonds between specific sequences of amino acids. To achieve the correct sequence, chemists must prevent unwanted side reactions. This is accomplished through "protection strategies," where the reactive amino group of one amino acid and the carboxylic acid group of another are temporarily blocked. chemimpex.compeptide.com

This compound and its derivatives, such as L-Alanine methyl ester hydrochloride, are versatile reagents used in these processes, particularly in solution-phase peptide synthesis for creating dipeptides and other complex molecules. sigmaaldrich.comguidechem.com The hydrochloride salt form enhances stability and solubility, making it easier to handle in experimental settings. chemimpex.comguidechem.com

The core of the strategy involves attaching a protecting group to the nitrogen atom of the L-alanine molecule. Two of the most widely used protecting groups in solid-phase peptide synthesis are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). peptide.com These groups are considered "orthogonal," meaning one can be removed without affecting the other, allowing for complex peptide construction. peptide.com

The synthesis of Fmoc-L-alanine, for example, involves reacting L-alanine with a reagent like 9-fluorenylmethyl chloroformate in a basic solution. prepchem.com This attaches the bulky Fmoc group to the alanine's amino group, effectively shielding it from reacting. prepchem.comchemicalbook.com Once the desired peptide bond is formed with another amino acid, the Fmoc group can be cleanly removed using a mild base, such as piperidine, preparing the peptide chain for the addition of the next amino acid. advancedchemtech.com This cycle of protection, coupling, and deprotection is the foundation of modern peptide synthesis.

Common Protecting Groups Used in Peptide Synthesis
Protecting GroupFull NameIntroduction Reagent (Example)Removal Condition
Fmoc9-fluorenylmethoxycarbonyl9-fluorenylmethyl chloroformate (Fmoc-Cl)Base (e.g., 20% piperidine solution)
Boctert-butyloxycarbonylDi-tert-butyl dicarbonate (Boc anhydride)Strong acid (e.g., trifluoroacetic acid, TFA)

Mechanistic Studies of Biological Activity and Metabolic Pathways

Role in Sugar and Acid Metabolism and Energy Homeostasis

L-alanine is a non-essential amino acid that plays a significant role in the metabolism of sugars and acids, thereby contributing to the body's energy balance. nih.govmedchemexpress.com It is a primary substrate for gluconeogenesis in the liver, the metabolic process that generates glucose from non-carbohydrate sources. creative-peptides.com This is particularly crucial during periods of fasting or prolonged exercise when direct glucose supplies are low. tuscany-diet.net Alanine (B10760859) is readily produced from pyruvate (B1213749), a key product of glycolysis, via transamination. nih.govcreative-peptides.com

Research has shown that L-alanine can enhance glucose metabolism. In one study, the addition of L-alanine to pancreatic beta-cells increased the utilization rate of glucose by approximately 2.4-fold. nih.govdiabetesjournals.org It appears to stimulate both oxidative and non-oxidative aspects of glucose metabolism. nih.govdiabetesjournals.org This enhanced rate of glucose-derived pyruvate entering the tricarboxylic acid (TCA) cycle may boost the generation of key metabolites like ATP, which are vital for cellular functions. nih.gov Furthermore, scientists have identified that alanine can activate an enzyme called AMP kinase (AMPK), which is triggered when nutrient supplies are low and helps to increase energy production in cells. medicalnewstoday.com This activation leads to a short-term reduction in blood glucose levels, independent of insulin. medicalnewstoday.com

Influence on Immune System Function and Central Nervous System Energy Provision

L-alanine is a key source of energy for muscle tissue, the brain, and the central nervous system (CNS). nih.govmedchemexpress.comrochester.edu Its ability to be converted into glucose by the liver ensures that tissues reliant on glucose, particularly the brain, have a steady energy supply. creative-proteomics.com Alanine can cross the blood-brain barrier, suggesting it plays a role in maintaining neuronal metabolic health and can influence the synthesis of neurotransmitters like glutamate and gamma-aminobutyric acid (GABA). creative-proteomics.com

Beyond its role in energy, L-alanine contributes to strengthening the immune system. medchemexpress.comrochester.edu It supports the production of antibodies, which are proteins that defend the body against pathogens. doggywoogie.eu Recent research has explored L-alanine's direct role in modulating immune responses, finding that it can promote the phagocytosis (the process of engulfing and destroying pathogens) of multidrug-resistant bacteria by macrophages. embopress.org The mechanism involves L-alanine boosting the expression of Toll-like receptor 4 (TLR4) and enhancing its signaling pathways, which are critical for initiating an immune response. embopress.org

Elucidation of the Alanine-Glucose Cycle in Energy Production

The Alanine-Glucose Cycle, also known as the Cahill Cycle, is a crucial metabolic pathway that links muscle and liver to manage nitrogen and carbon skeletons during periods of fasting or intense exercise. wikipedia.org This cycle allows muscle tissue to use amino acids for fuel while safely exporting the resulting toxic ammonium (B1175870) to the liver for conversion into urea. wikipedia.org

The process begins in the muscle, where amino groups from the breakdown of amino acids are transferred to pyruvate, a product of glycolysis. wikipedia.orgyoutube.com This reaction, catalyzed by the enzyme alanine aminotransferase (ALT), forms L-alanine. youtube.com The non-toxic alanine is then released into the bloodstream and transported to the liver. tuscany-diet.netwikipedia.org

In the liver, the process is reversed. Alanine aminotransferase transfers the amino group from alanine to α-ketoglutarate, reforming pyruvate and creating glutamate. The pyruvate is then used as a substrate for gluconeogenesis to produce new glucose. tuscany-diet.net This newly formed glucose is released back into the bloodstream to be taken up by the muscles and other tissues for energy. wikipedia.org Meanwhile, the glutamate in the liver can be deaminated by glutamate dehydrogenase, releasing ammonium, which safely enters the urea cycle for excretion. This cycle effectively shifts the metabolic burden of gluconeogenesis from the muscle to the liver, allowing the muscle to dedicate its ATP reserves to contraction. wikipedia.org

Key Steps of the Alanine-Glucose Cycle
LocationProcessKey EnzymeInputOutput
MuscleTransaminationAlanine Aminotransferase (ALT)Pyruvate + Amino Groups (from amino acid breakdown)L-Alanine
LiverTransamination (Reverse)Alanine Aminotransferase (ALT)L-Alanine + α-KetoglutaratePyruvate + Glutamate
LiverGluconeogenesisVariousPyruvateGlucose
LiverUrea Cycle EntryGlutamate DehydrogenaseGlutamateAmmonium (for Urea Synthesis)

Structural and Cellular Roles of Alanine Transaminases

Alanine transaminase (ALT), also known as glutamate-pyruvate transaminase (GPT), is a pivotal enzyme primarily located in the cytoplasm of liver cells, though it is present in other tissues. wikipedia.orgclevelandclinic.orgijhmr.com It is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transfer of an amino group between alanine and α-ketoglutarate to form pyruvate and glutamate. wikipedia.orgwikipedia.org This reaction is central to amino acid metabolism and directly links it with carbohydrate metabolism through the Alanine-Glucose Cycle. ijhmr.com

Structurally, ALT is composed of 496 amino acids. ijhmr.com Its active site architecture is highly conserved across species and is crucial for binding its substrates and the PLP cofactor. researchgate.net The enzyme's function is vital for maintaining the body's nitrogen balance and for providing substrates for both energy production and biosynthesis. tuscany-diet.net

Clinically, the concentration of ALT in the blood is a key biomarker for liver health. wikipedia.orgwisdomlib.org When liver cells are damaged due to conditions like hepatitis, fatty liver disease, or exposure to toxins, they release ALT into the bloodstream, leading to elevated serum levels. clevelandclinic.orgmedlineplus.gov Measuring ALT levels is therefore a standard part of liver function tests used to screen for and monitor liver injury. medlineplus.govnih.gov

Alanine Dehydrogenase Activity and its Specificity in Spore Germination

Alanine dehydrogenase (Ald) is an oxidoreductase enzyme that catalyzes the reversible oxidative deamination of L-alanine into pyruvate and ammonia, with the concurrent reduction of NAD+ to NADH. uniprot.org This enzyme plays a critical role in the metabolic pathways of various organisms, particularly certain bacteria.

In the context of microbiology, L-alanine dehydrogenase activity is essential for the germination of spores in species like Bacillus subtilis and Bacillus cereus. asm.orgnih.gov For these dormant spores, L-alanine acts as a key nutrient germinant, a small molecule that triggers the cascade of events leading to the breaking of dormancy and resumption of metabolic activity. asm.org Research indicates that L-alanine dehydrogenase serves as the initial binding site for L-alanine in heat-shocked spores and that its enzymatic activity is required for the germination process to proceed. nih.gov Strains of Bacillus that lack a functional alanine dehydrogenase produce spores that are unstable and may germinate prematurely. asm.org This specificity highlights the enzyme's role as a control mechanism in the amino acid-induced germination pathway. nih.gov

Investigation of Pharmacological Potential and Therapeutic Modalities

The amino acid L-alanine and its derivatives have become significant subjects of biochemical and pharmacological research due to their versatile chemical properties and biological relevance. As a fundamental building block of proteins, L-alanine's structure provides a scaffold for the development of novel therapeutic agents and tools for biomedical research. Scientists are exploring the potential of this compound and its derivatives across various therapeutic areas, from their role as intermediates in drug synthesis to their direct application in combating diseases like cancer and microbial infections. This section delves into the multifaceted research applications of these compounds, highlighting their growing importance in the quest for new and improved medical treatments.

Research on this compound as Pharmaceutical Intermediates

This compound and its ester or amide derivatives serve as crucial building blocks in the synthesis of a wide array of pharmaceutical compounds. wikipedia.orggenscript.com The hydrochloride salt form of L-alanine enhances its solubility, making it a more versatile reactant in various chemical processes. mybiosource.com These derivatives are particularly valued in the construction of complex, biologically active molecules and in the field of peptide synthesis. jpt.com

In pharmaceutical development, L-alanine derivatives are utilized as intermediates for synthesizing drugs targeting a range of conditions. For instance, L-Alanine ethyl ester hydrochloride is employed in the creation of pharmaceuticals aimed at treating metabolic disorders. wikipedia.org Similarly, L-Alanine methylamide hydrochloride acts as an intermediate in the synthesis of drugs targeting neurological conditions. genscript.com The chiral nature of L-alanine is a significant asset, making its derivatives, such as L-Alanine methyl ester hydrochloride, valuable chiral intermediates for the synthesis of other chiral amino acids and complex organic molecules with specific biological activities. jpt.com

The application of these intermediates extends to the development of antiviral and anticancer agents. L-Alanine methyl ester has been used in the synthesis of azidothymidine (AZT) nucleotides, which have demonstrated anti-HIV activity. oup.com Furthermore, L-Alaninamide hydrochloride is a key intermediate in the synthesis of various antibacterial, antifungal, and anticancer drugs. researchgate.net The versatility of this compound and its derivatives as pharmaceutical intermediates is summarized in the table below.

DerivativeApplication Area
L-Alanine ethyl ester hydrochlorideMetabolic disorder treatments wikipedia.org
L-Alanine methylamide hydrochlorideNeurological condition treatments genscript.com
L-Alanine methyl ester hydrochlorideAnti-HIV agent synthesis oup.com
L-Alaninamide hydrochlorideAntibacterial, antifungal, anticancer agent synthesis researchgate.net
L-Alanine tert-butyl ester hydrochlorideSynthesis of chiral ionic liquids for pharmaceutical separations researchgate.net

Studies on Alkylating Agent Derivatives of L-Alanine in Chemotherapeutic Applications

Alkylating agents represent one of the earliest and most widely used classes of chemotherapy drugs. mybiosource.com These agents exert their cytotoxic effects by attaching an alkyl group to the DNA of cancer cells, which leads to DNA damage and prevents cell replication. jpt.com A significant area of research has focused on using amino acids as carriers for the nitrogen mustard pharmacophore to enhance selectivity and reduce the toxicity of these potent anticancer agents. nih.gov

While melphalan, a well-known nitrogen mustard derivative of L-phenylalanine, has been a clinical mainstay for decades, research has also explored derivatives of other amino acids, including L-alanine. genscript.comresearchgate.net The rationale behind using amino acids as carriers is that rapidly dividing cancer cells often have a high demand for amino acids to support their growth, potentially leading to a more targeted uptake of the cytotoxic drug. researchgate.net

A notable example is a study on a nitrogen mustard agent that utilizes D-alanine as a carrier. This D-alanine nitrogen mustard derivative was synthesized and evaluated for its alkylating activity. The study found that the compound effectively alkylated a nucleophilic primary amine in an aqueous solution at physiological pH and temperature. Furthermore, computational analysis of its molecular properties suggested good "druglikeness" and bioavailability, with characteristics comparable to the clinically used alkylating agent cyclophosphamide. jpt.com

The fundamental mechanism of action for these amino acid-based nitrogen mustards involves the formation of highly reactive aziridinium ions. These ions then alkylate DNA, primarily at the N7 position of the guanine base. researchgate.net When two such alkylations occur on opposite strands of the DNA, it results in an interstrand cross-link, which is a particularly lethal form of DNA damage that is difficult for the cell to repair and ultimately triggers apoptosis, or programmed cell death. researchgate.net

Table of L-Alanine and Related Amino Acid Alkylating Agent Derivatives in Research:

Compound Amino Acid Carrier Key Research Finding
D-Alanine Nitrogen Mustard D-Alanine Demonstrated effective alkylating activity in physiological conditions and showed favorable drug-like properties in computational models. jpt.com

Evaluation of Antimicrobial Activity against Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Researchers have turned their attention to L-alanine derivatives as a potential source of new antibacterial and antifungal compounds. Alanine is an attractive target for antimicrobial drug design because it is a crucial component in bacterial metabolism and cell wall biosynthesis. wikipedia.org

Several studies have demonstrated the antimicrobial potential of various L-alanine derivatives:

Phenyl Sulphonamide Derivatives: The synthesis of new alanine-based phenyl sulphonamide derivatives has yielded compounds with significant antimicrobial activity. In one study, certain derivatives exhibited minimum inhibitory concentration (MIC) values in the range of 0.5–1.0 µg/ml against various bacteria and fungi. The incorporation of alanine was found to potentiate the antimicrobial action of the benzenesulphonamide and carboxamide derivatives. wikipedia.orgwikipedia.org

Schiff Base Derivatives and their Metal Complexes: Schiff bases derived from the condensation of an amino acid like L-alanine with an aldehyde or ketone, and their subsequent metal complexes, have been a focus of antimicrobial research. Studies have shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, Schiff bases derived from L-alanine and their silver(I) complexes were screened for activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, as well as fungi like Candida albicans. researchgate.net In many cases, the metal complexes of the Schiff bases show enhanced antimicrobial activity compared to the free ligand, a phenomenon that may be explained by chelation theory. researchgate.net

Haloalanyl Peptides: Di- and tripeptides containing β-chloro-L-alanine have been synthesized and evaluated as broad-spectrum antibacterial agents. These compounds are designed to inactivate alanine racemase, a key enzyme in bacterial cell wall synthesis. However, it was noted that Gram-negative bacteria showed resistance to haloalanyl peptides that also contained an L-alanyl residue, suggesting that L-alanine could protect the target enzyme from inactivation. jpt.com

The following table summarizes the antimicrobial activity of selected L-alanine derivatives against various pathogens.

Derivative TypePathogens TestedKey Findings
Phenyl Sulphonamide DerivativesVarious bacteria and fungiShowed potent antimicrobial activity with MICs as low as 0.5 µg/ml. wikipedia.orgwikipedia.org
Schiff Bases and their Ag(I) ComplexesE. coli, S. aureus, C. albicans, etc.Metal complexes demonstrated more significant biological activities than the ligands alone. researchgate.net
Schiff Bases and their Transition Metal ComplexesS. aureus, A. hydrophilaThe antibacterial activity of the Schiff base and its metal complexes were tested, showing zones of inhibition against the tested bacteria. nih.gov
Mixed Ligand Metal(II) Complexes with L-AlanineGram-positive and Gram-negative bacteriaThe prepared mixed ligand complexes were screened for their antibacterial activity. nih.gov

Anti-proliferative Potential in Cancer Cell Lines and Associated Mechanisms

L-alanine derivatives have emerged as a promising class of compounds in the search for new anticancer agents. Their structural similarity to a natural amino acid may facilitate their uptake by cancer cells, which often have an increased demand for nutrients to fuel their rapid proliferation. Research has focused on synthesizing various L-alanine derivatives and evaluating their cytotoxic effects on different cancer cell lines.

Studies have shown that Schiff bases derived from L-alanine and their metal complexes can exhibit significant anti-proliferative activity. For instance, in vitro screening of L-alanine-derived Schiff bases against tumor cell lines such as HeLa (cervical cancer), CaSki (cervical cancer), and ViBo (cervical cancer) has demonstrated a notable cytotoxic effect. wikipedia.org This suggests that the structural features of these compounds are crucial for their anticancer potential.

Metal complexes of L-alanine have also been investigated for their ability to inhibit cancer cell growth. A study on single crystals of L-alanine added copper (II) sulphate (LACS) revealed potent anticancer activity against a cervical cancer cell line. At a concentration of 200 µg/ml, LACS achieved a remarkable 100% cell inhibition. genscript.com The incorporation of L-alanine is believed to enhance the bioactivity of the metal complex, leading to superior efficacy. genscript.com

The proposed mechanisms through which these L-alanine derivatives exert their anti-proliferative effects often involve the induction of apoptosis, or programmed cell death. Apoptosis is a critical pathway for eliminating damaged or cancerous cells. Evidence suggests that some L-alanine derivatives can trigger this process. For example, theanine, a glutamic acid analog structurally related to alanine, has been shown to induce apoptosis in tumor cells through the mitochondrial pathway, involving the activation of caspases 9 and 3. researchgate.net While not a direct derivative, this highlights a potential mechanism for related amino acid compounds. Furthermore, alanine supplementation itself has been shown to selectively induce death in certain cancer cells by exploiting their metabolic vulnerabilities related to glutamine dependency. nih.govwikipedia.org

The following table presents data on the anti-proliferative activity of selected L-alanine derivatives.

Derivative/CompoundCancer Cell LineActivity MetricResult
L-alanine derived Schiff BasesHeLa, CaSki, ViBoCytotoxicityHigh cytotoxic effect observed wikipedia.org
L-alanine added copper (II) sulphate (LACS)Cervical CancerCell Inhibition100% at 200 µg/ml genscript.com
L-alanine added nickel (II) sulphate (LANSH)Cervical CancerCell Inhibition57.6% at 200 µg/ml genscript.com

Anti-urolithiatic Activity and Kidney Stone Dissolution Studies

Urolithiasis, the formation of kidney stones, is a prevalent and painful condition, with calcium oxalate (B1200264) stones being the most common type. Research into natural and synthetic compounds that can prevent or dissolve these stones is of significant therapeutic interest. L-alanine has been identified as a compound with potential anti-urolithiatic properties.

Studies have demonstrated that L-alanine can inhibit the key processes involved in the formation of calcium oxalate crystals. Its anti-urolithiatic potential has been evaluated in three distinct phases of stone formation:

Nucleation Inhibition: L-alanine has been shown to interfere with the initial formation of crystal nuclei, a critical first step in stone development.

Aggregation Inhibition: It can also prevent the clumping together of existing calcium oxalate crystals, which is necessary for the growth of larger stones.

Oxalate Depletion: L-alanine may also play a role in reducing the concentration of oxalate, a key component of these kidney stones. wikipedia.orggenscript.com

To further validate these findings, an in vitro cell culture-based model for kidney stone dissolution has been established using HEK293-T cells. This model provides a platform to experimentally confirm the therapeutic efficacy of L-alanine in a biologically relevant environment. wikipedia.orggenscript.com This represents a significant step in understanding how L-alanine might be used to treat urolithiasis. wikipedia.org

The mechanism behind L-alanine's effect on reducing stone formation may be linked to its role in metabolic pathways. Specifically, L-alanine supplementation has been shown to increase the metabolic efficiency of the enzyme alanine-glyoxylate aminotransferase (AGT). mybiosource.comjpt.com This enzyme is crucial for detoxifying glyoxylate, a precursor to oxalate. By enhancing AGT activity, L-alanine can help to reduce the endogenous synthesis of oxalate, thereby lowering the risk of calcium oxalate stone formation. mybiosource.comjpt.com

The following table summarizes the observed anti-urolithiatic activities of L-alanine.

ActivityObservation
Nucleation InhibitionL-alanine interferes with the formation of initial crystal nuclei. wikipedia.orggenscript.com
Aggregation InhibitionL-alanine prevents the clumping of existing calcium oxalate crystals. wikipedia.orggenscript.com
Oxalate Synthesis ReductionL-alanine supplementation decreases urinary oxalate excretion by enhancing AGT enzyme efficiency. mybiosource.comjpt.com

Utility in Protein Engineering and Directed Modification of Protein Structures

L-alanine plays a pivotal role in the field of protein engineering, a discipline focused on developing new proteins with enhanced or novel functions. One of the most widely used techniques in this field is alanine scanning mutagenesis . wikipedia.orggenscript.com This method systematically replaces individual amino acid residues in a protein with alanine to determine the contribution of each residue's side chain to the protein's stability and function. wikipedia.orgmybiosource.com

Alanine is the ideal choice for this technique for several key reasons:

Minimalist Side Chain: Its small, non-bulky methyl group removes the specific functional groups of the original amino acid's side chain without introducing significant steric hindrance or new chemical interactions. wikipedia.org

Structural Neutrality: Alanine generally does not disrupt the protein's secondary structure, such as alpha-helices or beta-sheets, allowing researchers to isolate the effect of the side chain's removal. wikipedia.org

Chemical Inertness: The methyl side chain is chemically inert, preventing the introduction of new hydrogen bonds, electrostatic interactions, or hydrophobic effects that could complicate the interpretation of the results. wikipedia.org

By comparing the function of the wild-type protein to its alanine-mutated counterparts, scientists can identify "hot spots"—critical residues that are essential for protein-protein interactions, enzymatic activity, or structural stability. genscript.com For example, alanine scanning was instrumental in identifying the key residues at the interface between human growth hormone and its receptor. genscript.com

Furthermore, the incorporation of unnatural alanine derivatives and D-alanine into peptides is a strategy used to investigate molecular mechanisms, improve peptide stability against enzymatic degradation, and modify the biological activity of the peptide. jpt.com The simplicity and versatility of alanine make it an indispensable tool for the directed modification of protein structures, enabling advancements in drug design, biomaterial development, and the fundamental understanding of protein biology. jpt.com

Table of L-Alanine Applications in Protein Engineering:

TechniqueDescriptionPurpose
Alanine Scanning MutagenesisSystematic replacement of amino acid residues with alanine. wikipedia.orgTo identify the functional contribution of specific side chains to protein stability and activity. genscript.commybiosource.com
Alanine-Stretch Scanning MutagenesisInsertion of a sequence of alanine residues into a protein. oup.comTo probe protein structure, function, and stability, and to find sites for epitope insertion. oup.com
Incorporation of Alanine DerivativesUse of D-alanine or other unnatural alanine analogs in peptide synthesis. jpt.comTo enhance peptide stability, alter activity, and investigate molecular mechanisms. jpt.com

Interactions of L-Alanine with Biological Macromolecules and Surfaces

The interaction of L-alanine with various biological and non-biological surfaces is a critical area of research, with implications ranging from drug delivery to the origins of life. The following sections delve into specific research applications that explore these interactions.

Thermodynamic and Conductometric Studies of Drug-Amino Acid Interactions

The study of interactions between drugs and amino acids, such as L-alanine, provides fundamental insights into the behavior of pharmaceuticals in biological systems. These interactions are often governed by complex intermolecular forces that can be elucidated through thermodynamic and conductometric measurements.

A study investigating the interaction between the antihistamine Levocetirizine dihydrochloride (LCTZ) and L-alanine in aqueous solutions utilized volumetric and conductance data to calculate various thermodynamic parameters. These parameters help to understand the solute-solvent and solute-cosolute interactions at different temperatures (298.15 K, 303.15 K, 308.15 K, and 313.15 K) and concentrations. nih.govresearchgate.net

Key findings from the volumetric analysis revealed that the apparent molar volume (Vφ) and limiting apparent molar volume (Vφ0) indicated predominantly solute-solvent interactions, which were influenced by both concentration and temperature. nih.govresearchgate.net Furthermore, parameters such as partial molar expansibilities (Eφ0) and Hepler's constant established a structure-breaking tendency within the solution system. nih.govresearchgate.net

Conductometry data was used to determine the Gibb's free energy (ΔG0), which pointed to the spontaneity of the interactions within the ternary system (LCTZ + water + L-alanine). nih.govresearchgate.net These calculated constants provide a detailed understanding of the different types of intermolecular interactions present. nih.gov

Table 1: Investigated Parameters in the Thermodynamic Study of LCTZ and L-Alanine Interaction

Parameter Description Significance
Apparent Molar Volume (Vφ) The volume occupied by one mole of a component in a solution. Indicates the nature of solute-solvent interactions. nih.govresearchgate.net
Limiting Apparent Molar Volume (Vφ0) The apparent molar volume at infinite dilution. Provides information about solute-solvent interactions without solute-solute interference. nih.govresearchgate.net
Masson's Coefficient (Sv) An empirical constant related to solute-solute interactions. Helps to understand the interactions between solute molecules. nih.gov
Partial Molar Expansibilities (Eφ0) The change in apparent molar volume with temperature. Reveals the effect of temperature on solute-solvent interactions. nih.govresearchgate.net
Hepler's Constant Related to the second derivative of the limiting apparent molar volume with respect to temperature. Used to determine the structure-making or structure-breaking tendency of a solute in a solution. nih.govresearchgate.net
Gibb's Free Energy (ΔG0) The energy associated with a chemical reaction that can be used to do work. Indicates the spontaneity of the interaction process. nih.govresearchgate.net

Sorption Behavior on Mineral Surfaces and Relevance to Astrobiology

The study of how amino acids like L-alanine interact with mineral surfaces is of significant interest in the field of astrobiology, particularly in understanding the potential role of minerals in concentrating and selecting organic molecules on the early Earth. cambridge.orgcambridge.org

Research on the sorption behavior of L-alanine on olivine and montmorillonite, minerals commonly found in meteorites, has shown that this process is highly dependent on pH. cambridge.orgcambridge.org In acidic environments, the sorption of L-alanine onto these minerals is favored. For instance, at a pH of 4.6, L-alanine sorption on olivine was measured at 38.2% ± 1.14, whereas at a more alkaline pH of 9.7, the sorption decreased to 14.7% ± 1.5. cambridge.org This pH-dependent behavior is attributed to the electrostatic attraction between the mineral surface and the amino acid. At lower pH, the olivine surface is positively charged, attracting the negatively charged carboxyl group of the zwitterionic form of L-alanine. cambridge.org

The primary sorption mechanism for L-alanine on montmorillonite is cation exchange, which mainly occurs in the interlamellar channels of the clay. cambridge.org In contrast, the interaction with olivine is proposed to be based on electrostatic forces on the surface. cambridge.org

Preliminary experiments have also indicated that L-alanine exhibits selective adsorption behavior on calcite (CaCO3), similar to aspartic acid. carnegiescience.edu This selective adsorption on mineral surfaces represents a plausible geochemical mechanism for the concentration and chiral selection of amino acids, which could have been a crucial step in the origin of life. carnegiescience.edu

Table 2: Sorption of L-Alanine on Olivine at Different pH Values

Final pH Sorption Percentage (%) Standard Deviation
4.6 38.2 ± 1.14
9.7 14.7 ± 1.5

Grafting onto Biocompatible Materials like Hydroxyapatite (B223615) for Regenerative Medicine Applications

In the field of regenerative medicine, modifying the surface of biocompatible materials is crucial for improving their interaction with biological systems. Grafting amino acids like L-alanine onto materials such as hydroxyapatite (HAp) is a promising strategy to enhance biocompatibility and cell adhesion. nih.govresearchgate.net

Hydroxyapatite is a primary component of bone and teeth, making it an attractive material for hard tissue implants. nih.govresearchgate.net By grafting L-alanine onto HAp nanoparticles, researchers aim to improve cell adhesion and osseointegration. nih.govresearchgate.net

A study exploring different methods for grafting L-alanine onto hydroxyapatite found that the organic content of the resulting material varied from 8 to 25 wt%, depending on the grafting technique used. nih.gov Two different precursors for the amino acid were also investigated: pure L-alanine and L-alanine methyl ester hydrochloride. nih.gov

The biological properties of these alanine-grafted HAp samples were evaluated through protein adsorption, cell adhesion, and viability studies. The results showed that the viability of MG-63 human osteoblastic cells was well-preserved after 24 hours of incubation with the modified hydroxyapatite, and in all cases, the viability was higher than with ungrafted hydroxyapatite. nih.gov Specifically, HAp grafted with alanine in situ demonstrated higher protein adsorption, while samples prepared by a simple mixture showed increased cell adhesion, indicating their potential for use in regenerative medicine. nih.gov

Table 3: Summary of Findings from L-Alanine Grafting on Hydroxyapatite

Grafting Aspect Finding Implication for Regenerative Medicine
Grafting Method Different methods result in varying organic content (8-25 wt%). nih.gov Allows for tuning the material properties for specific applications.
Protein Adsorption In situ grafting led to higher protein adsorption. nih.gov Enhanced protein interaction can promote better tissue integration.
Cell Adhesion Simple mixture method resulted in higher cell adhesion. nih.gov Improved cell attachment is crucial for the success of implants.
Cell Viability Alanine-grafted HAp showed higher cell viability than ungrafted HAp. nih.gov Indicates good biocompatibility of the modified material.

Development and Validation of Analytical Methods for L Alanine Hydrochloride

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of amino acids like L-Alanine hydrochloride. Due to the lack of a strong chromophore in its native structure, direct detection is often challenging, necessitating derivatization to enhance detectability and improve chromatographic separation.

Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation.

Pre-column Derivatization: In this approach, the analyte is chemically modified before being injected into the HPLC system. shimadzu.com This method is advantageous as it can use a wider variety of reagents, including those that might interfere with the separation process if added post-column. shimadzu.com The resulting derivatives often have enhanced hydrophobicity, making them suitable for reversed-phase HPLC, the most common separation mode. nih.gov

Several reagents are widely used for the pre-column derivatization of amino acids:

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with primary and secondary amines to yield stable, fluorescent derivatives. The procedure is simple, and the excess reagent hydrolyzes to a non-interfering product. nih.gov A validated HPLC method using AQC derivatization has been successfully applied to determine the concentration of alanine (B10760859) in human plasma, with a retention time of approximately 9.3 minutes. nih.gov

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent): This reagent is used to form diastereomeric derivatives, which are particularly useful for chiral separations. springernature.comnih.gov The derivatives can be detected by UV absorbance at 340 nm. nih.gov

Phenylisothiocyanate (PITC): PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance. While effective, sample preparation can be complex. nih.govcreative-proteomics.com

O-phthalaldehyde (B127526) (OPA): Often used with a thiol, OPA is a popular reagent for creating highly fluorescent derivatives from primary amines. A method using OPA combined with N-acetyl-L-cysteine (NAC) has been employed to create diastereomer derivatives of L-alanine isopropyl ester hydrochloride for chiral analysis. google.com

Acetyl Glucose Isothiocyanate (GITC): This reagent is used to derivatize L-alanine isopropyl ester hydrochloride and its enantiomer under alkaline conditions, producing stable derivatives suitable for HPLC analysis. google.com

Post-column Derivatization: This technique involves derivatizing the analyte after it has been separated on the HPLC column and before it reaches the detector. shimadzu.com Its primary advantages are high reproducibility and the potential for automation, making it suitable for routine analysis. shimadzu.com However, the choice of reagents is limited because the reagent itself must not be detected, and it is consumed continuously, which can be costly. shimadzu.com The most common reagents for post-column derivatization are ninhydrin (B49086) (for visible absorption detection) and o-phthalaldehyde (for fluorescence detection). shimadzu.com Cation-exchange chromatography is the typical separation method used with this approach. shimadzu.compickeringlabs.com

TechniqueReagentAdvantagesDisadvantagesDetection Method
Pre-columnAQCSimple procedure, stable derivatives. nih.gov-Fluorescence/UV nih.gov
Pre-columnMarfey's ReagentForms diastereomers for chiral separation. springernature.com-UV (340 nm) nih.gov
Pre-columnPITCRapid reaction, stable derivatives. creative-proteomics.comComplex sample preparation. nih.govcreative-proteomics.comUV
Pre-columnOPAForms highly fluorescent derivatives. nih.govReacts only with primary amines.Fluorescence
Post-columnNinhydrinHigh reproducibility, suitable for automation. shimadzu.comHigh reagent consumption, limited sensitivity. shimadzu.comVisible Absorbance

The separation of enantiomers (mirror-image isomers) is critical in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. HPLC is a powerful tool for chiral separation. nih.gov

Two main strategies are employed for the chiral resolution of alanine and its derivatives by HPLC:

Indirect Separation via Derivatization: This method involves reacting the enantiomeric mixture (e.g., D- and L-Alanine isopropyl ester hydrochloride) with a chiral derivatizing agent to form diastereomers. google.com These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase (like a C18 column). google.com

Acetyl Glucose Isothiocyanate (GITC): A method has been developed that uses GITC solution to perform pre-column derivatization of L-alanine isopropyl ester hydrochloride and its D-enantiomer under alkaline conditions. The resulting diastereomers are then separated using reversed-phase HPLC, achieving a separation degree of more than 3.0. google.com This method is noted for its simplicity, use of a common bonded silica (B1680970) gel column, and good accuracy and linearity. google.com

O-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC): This combination is used to chirally derivatize L-alanine isopropyl ester hydrochloride and its isomers, producing diastereomer derivatives that can be separated and detected via UV absorption. google.com

Direct Separation using Chiral Stationary Phases (CSPs): This approach avoids derivatization by using a column that contains a chiral selector immobilized on the stationary phase. chromatographytoday.com Enantiomers interact differently with the CSP, leading to different retention times. Macrocyclic glycopeptide-based CSPs (e.g., vancomycin, teicoplanin, ristocetin (B1679390) A) are particularly effective for separating a wide variety of amino acids and their derivatives due to their multimodal capabilities. sigmaaldrich.com These phases can separate free amino acids, which eliminates uncertainty compared to using chiral derivatization reagents. chromatographytoday.com A chiral column, Crownpak CR+, has also been used for the analysis of D- and L-alanine. researchgate.net

TechniqueMethodologyExampleStationary Phase
Indirect SeparationPre-column derivatization with a chiral reagent to form diastereomers. google.comDerivatization of D/L-Alanine isopropyl ester hydrochloride with GITC. google.comStandard Reversed-Phase (e.g., ODS-AQ) google.com
Direct SeparationDifferential interaction of enantiomers with a chiral selector. chromatographytoday.comSeparation of free D/L-alanine. researchgate.netChiral Stationary Phase (e.g., Crownpak CR+, Macrocyclic Glycopeptide) sigmaaldrich.comresearchgate.net

The quantification of this compound in complex matrices requires robust methods that can overcome interference from other components.

Biological Samples: The analysis of free amino acids in human plasma or urine is essential for clinical diagnosis and metabolic studies. A common first step is protein precipitation, often using perchloric acid, to remove large molecules. nih.gov Subsequently, pre-column derivatization with reagents like AQC followed by reversed-phase HPLC is a validated method for quantifying alanine. nih.gov For instance, a method for analyzing glutamate, glycine, and alanine in human plasma showed excellent linearity and was free from interference from other endogenous compounds. nih.gov Another study developed a derivatization method to resolve sarcosine (B1681465) from the isobaric L-alanine in human urine using gas chromatography-mass spectrometry (GC-MS). researchgate.net

Food and Feed: Determining the amino acid profile, including alanine, is crucial for assessing the nutritional value of food and feed products. altabioscience.com Ion-exchange chromatography with post-column ninhydrin derivatization is a gold standard methodology, noted for its robustness in analyzing products that contain carbohydrates and fats. altabioscience.com HPLC methods using pre-column derivatization with DABS-Cl have also been developed to quantify amino acids like theanine and GABA in novel food products, demonstrating good linearity and recovery. mdpi.com

Pharmaceutical Formulations: HPLC is used for quality control to determine the content of active ingredients and related substances in pharmaceutical products. For instance, an HPLC method was developed to determine the amount of L-alanine isopropyl ester, an impurity, in tenofovir (B777) alafenamide fumarate (B1241708) preparations. google.com The method uses a C18 column and a mobile phase of potassium dihydrogen phosphate (B84403) buffer and acetonitrile, with UV detection at 210 nm to enhance sensitivity. google.com Similarly, methods have been established to determine related substances of L-alanine isopropyl ester hydrochloride itself, using an ion-pair reagent like sodium heptanesulfonate to ensure accurate quantification of impurities. patsnap.com

Integration of Mass Spectrometry (MS) with Chromatographic Techniques (LC/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the high sensitivity and specificity of mass detection. nih.gov This is particularly useful for analyzing complex biological matrices where isobaric compounds (molecules with the same nominal mass), such as alanine and sarcosine, can interfere with quantification. researchgate.net

LC-MS/MS, which involves tandem mass spectrometry, further enhances specificity by monitoring the fragmentation of a specific parent ion into daughter ions. A method using Marfey's reagent for derivatization followed by LC-MS/MS has been developed for the resolution and quantification of D- and L-amino acid stereoisomers. nih.gov Chemical derivatization can also improve detection sensitivity in MS. nih.gov For example, the trimethylsilyl (B98337) (TMS) derivative of L-Alanine has been characterized by mass spectrometry. nist.gov The mass spectrum of L-Alanine typically shows a molecular ion peak corresponding to its mass, which can be used for identification and quantification. chemicalbook.commassbank.euresearchgate.net Replacing a UV detector with a single quadrupole mass spectrometer can increase operational efficiency and accuracy for amino acid analysis in clinical samples. science.gov

Spectroscopic Analytical Techniques for Quantification and Identification

Spectroscopic methods are essential for the structural characterization and identification of this compound.

UV-Visible Spectroscopy: The UV-Visible spectrum of this compound is used to determine its optical transparency range. A study on L-alanine Hydrogen Chloride (LAHC) crystals showed a high level of transparency with a UV cutoff wavelength at 240 nm, indicating its suitability for optical applications beyond this wavelength. updatepublishing.com Another analysis found that hydrochloride (HCl) mixed L-alanine crystals have an optical transparency of 94%. ijsr.net These studies are crucial for understanding the electronic structure of the crystal. updatepublishing.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecular structure. The FTIR spectrum of LAHC crystals confirms the presence of various functional groups through characteristic vibrational frequencies. updatepublishing.com The influence of pH on the infrared spectrum of solid L-alanine has been analyzed using diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy. This technique revealed that at pH 1, the cationic form (alaninium) is stabilized, showing hydrogen bonds between COOH groups. nih.gov At pH 6, the zwitterionic form is predominant, characterized by intermolecular hydrogen bonds between the NH3+ and COO- groups. nih.gov This detailed spectral analysis provides insight into the specific intermolecular interactions within the crystal structure. nih.gov

Crystal Growth, Morphology Control, and Engineering of L Alanine Hydrochloride Crystals

Advanced Crystal Growth Techniques for L-Alanine Hydrochloride

The production of high-quality this compound crystals is crucial for various applications, necessitating precise control over the crystallization process. Researchers employ several advanced techniques to achieve desired crystal characteristics, from large single crystals for optical studies to fine particles with specific size distributions.

Slow Evaporation Solution Growth Method for Single Crystals

The slow evaporation solution growth method is a widely utilized technique for growing large, optically transparent single crystals of this compound and its derivatives. ijsr.net This method involves dissolving the synthesized salt in a suitable solvent, typically double-distilled water, to create a saturated or supersaturated solution. ijmse.net The process relies on the gradual removal of the solvent at a constant, often room, temperature, which allows for the slow formation and growth of crystals.

The procedure begins with the synthesis of this compound by reacting L-alanine with hydrochloric acid in an equimolar ratio in an aqueous solution. ijmse.net The solution is continuously stirred to ensure homogeneity, then filtered to remove any impurities. ijmse.netchalcogen.ro This filtered solution is left undisturbed in a controlled environment, free from dust and vibrations, to allow for spontaneous nucleation. ijmse.net Once tiny, defect-free seed crystals form, a selected seed is suspended in the mother liquor. ijmse.net As the solvent evaporates over a period of days to weeks, monomers from the solution deposit onto the seed crystal, leading to the growth of a large, high-quality single crystal. ijmse.net Good quality single crystals of this compound monohydrate (LAlHCL) have been successfully grown using this technique.

Metal-Assisted and Microwave-Accelerated Evaporative Crystallization (MA-MAEC)

Metal-Assisted and Microwave-Accelerated Evaporative Crystallization (MA-MAEC) is a novel technique designed to rapidly produce molecular crystals. nih.gov This method significantly reduces the crystallization time compared to traditional slow evaporation, often from hours or days to mere minutes or even seconds. nih.govnih.gov The technique combines the use of microwave heating to accelerate solvent evaporation with plasmonic nanostructures, such as silver island films (SIFs) or silver nanoparticle films (SNFs), which act as selective nucleation sites. nih.govnih.gov

In the MA-MAEC process, a solution of the target molecule is deposited onto a substrate coated with these metal nanostructures. nih.gov The silver nanoparticles serve as nucleation sites, promoting the simultaneous growth of numerous crystals. nih.gov The application of microwave energy drastically speeds up the evaporation of the solvent. nih.govnih.gov Studies on L-alanine show that this method produces larger and better-organized crystals in a fraction of the time compared to room temperature crystallization. nih.gov For instance, the crystallization of L-alanine on engineered surfaces was reduced to as little as 17 seconds at a high microwave power level. nih.gov While the morphology of the crystals can be affected, spectroscopic and X-ray diffraction analyses confirm that the resulting crystals have the same polymorph and characteristic peaks as those grown by traditional methods. nih.govnih.gov

Table 1: Comparison of Crystallization Times for L-Alanine

Method Substrate Crystallization Time
Room Temperature Evaporation Blank Glass Up to several hours/days nih.gov
Room Temperature Evaporation Silver Island Films (SIFs) 41 minutes nih.gov
MA-MAEC Blank PMMA Platform 49 ± 4 minutes nih.gov
MA-MAEC Silver Nanoparticle Films (SNFs) 42 ± 2 minutes nih.gov
MA-MAEC (High Power) Engineered Surfaces 17 seconds nih.gov

Anti-Solvent Crystallization and the Influence of Ultrasound

Anti-solvent crystallization is a common method used to produce fine crystal particles by inducing rapid precipitation. jst.go.jp This technique involves adding a liquid anti-solvent, in which the solute has low solubility, to a solution of the substance. For L-alanine dissolved in water, organic solvents like methanol (B129727), ethanol (B145695), and propanol have been tested as anti-solvents. jst.go.jpresearchgate.net Propanol was identified as a particularly suitable anti-solvent for L-alanine crystallization. jst.go.jpresearchgate.net

The introduction of ultrasound during anti-solvent crystallization, a process known as sonocrystallization, has a profound effect on the final crystal characteristics. Ultrasound enhances micro-scale mixing and turbulence through acoustic cavitation, which can accelerate nucleation rates and shorten the induction time for crystal formation. researchgate.netnih.gov Research on L-alanine has demonstrated that applying ultrasound during anti-solvent crystallization leads to a significant reduction in particle size. jst.go.jpresearchgate.net The average particle size of L-alanine crystals decreased from 25.6 µm to 9.0 µm with increased ultrasound power, and extending the ultrasound duration further reduced the size to 5.9 µm. jst.go.jp This allows for precise control over the particle size distribution of the final crystalline product. jst.go.jp

Factors Governing Crystal Morphology and Quality

The final morphology, size, and quality of this compound crystals are governed by a complex interplay of chemical and physical factors. These include the presence of additives in the crystallization solution and the precise control of process parameters during growth.

Impact of Tailor-Made Additives (e.g., L-Leucine, L-Valine, L-Tryptophan) on Crystal Habit

For L-alanine crystals, other amino acids serve as effective tailor-made additives.

L-Leucine, L-Valine, and L-Phenylalanine : When nonpolar amino acids like L-leucine and L-valine are added to the crystallization solution, they have been shown to inhibit the development of the {010}, {110}, and {210} faces of L-alanine crystals, while promoting the development of the {120} faces. researchgate.net

L-Tryptophan and L-Valine : In studies using the MA-MAEC technique, the addition of L-valine and L-tryptophan resulted in L-alanine crystals that were larger but had only one dominant, highly-developed face, in contrast to the smaller, multi-faceted crystals grown without additives. nih.gov

L-Valine : Interestingly, the effect of an additive can be concentration-dependent. One study found that L-valine initially inhibits L-alanine crystal growth, but at higher concentrations, it can have an unusual promotion effect. acs.org

This selective inhibition provides a powerful tool for crystal engineering, allowing for the modification of crystal morphology to suit specific applications. researchgate.net

Effects of Crystallization Process Parameters (e.g., Concentration, Temperature, Injection Rate) on Particle Size and Morphology

In anti-solvent crystallization, several process parameters critically influence the final particle size and morphology of the crystals. jst.go.jp

Concentration : The initial concentration of the solute has a direct impact on crystal size. For L-alanine, an increase in concentration leads to an increase in the average particle size of the crystals produced. jst.go.jpresearchgate.net

Temperature : Crystallization temperature plays a significant role. Higher temperatures increase the solubility of the solute, which can retard nucleation but facilitate the mass transfer of the solute to existing nuclei. jst.go.jp This leads to continued growth and larger crystals. For L-alanine, increasing the crystallization temperature from 25°C to 55°C resulted in a significant increase in the average particle size from 5.6 µm to 57.6 µm. jst.go.jp

Injection Rate : The rate at which the anti-solvent is added to the solution also affects the crystal size. Faster injection rates of the anti-solvent were found to produce larger L-alanine crystals. jst.go.jpresearchgate.net This is because the injection rate influences the degree of supersaturation and mass transfer within the system. researchgate.net

Table 2: Effect of Temperature on L-Alanine Crystal Size

Crystallization Temperature (°C) Average Particle Size (µm)
25 5.6 jst.go.jp
35 41.3 jst.go.jp
45 44.1 jst.go.jp
55 57.6 jst.go.jp

Crystal Engineering for Enhanced Material Properties

Crystal engineering of this compound focuses on the deliberate design and synthesis of crystalline structures to achieve specific, enhanced material properties. This strategic manipulation of crystal lattices is pivotal in developing advanced materials for specialized applications, particularly in the fields of optics and electronics. By controlling factors such as crystal growth conditions and the incorporation of dopants, researchers can tune the optical and electronic characteristics of this compound to meet the stringent demands of modern technological devices.

Development of this compound-based Non-Linear Optical (NLO) Materials

This compound (also referred to as LAHC or LAlHCL) has emerged as a significant semi-organic material in the field of non-linear optics. ijmse.net NLO materials are crucial for technologies like optical information processing and data storage due to their ability to alter the properties of light. ijmse.net Amino acids are particularly promising candidates for NLO applications because they often crystallize in non-centrosymmetric space groups, a prerequisite for second-order NLO effects. usm.my this compound is synthesized by combining L-Alanine with hydrochloric acid in an equimolar ratio. ijmse.net Single crystals are typically grown from aqueous solutions using the slow solvent evaporation technique. researchgate.netresearchgate.net

The resulting crystals, belonging to the orthorhombic crystal system, exhibit favorable characteristics for NLO applications. ijmse.netresearchgate.net A key metric for an NLO material is its second harmonic generation (SHG) efficiency, which is the ability to convert incident laser light of a certain frequency into light with twice that frequency. The SHG efficiency of this compound has been found to be comparable to or even greater than that of Potassium Dihydrogen Phosphate (B84403) (KDP), a widely used inorganic NLO reference material. ijmse.net One study reported the SHG value of this compound monohydrate to be 1.3 times that of KDP. researchgate.net

For a material to be effective in NLO applications, it must be highly transparent in the desired wavelength range to prevent energy loss and damage to the crystal. ijsr.net Studies have confirmed that this compound crystals possess good optical transparency with minimal absorption throughout the entire visible region, a critical requirement for frequency doubling processes. researchgate.netijeir.org The UV cut-off wavelength for related L-alanine crystals mixed with HCl is below 300nm, indicating their suitability for use in devices operating beyond this wavelength. ijsr.net

The structural properties of this compound have been well-characterized, providing a foundation for further engineering efforts.

Crystalographic Data for this compound
ParameterValue
Crystal SystemOrthorhombic ijmse.net
Space GroupP212121 ijmse.net
Lattice Parameter 'a'6.17 Å ijmse.net
Lattice Parameter 'b'9.92 Å ijmse.net
Lattice Parameter 'c'11.76 Å ijmse.net
Unit Cell Volume723.06 ų ijmse.net

Crystal engineering principles are applied to further enhance these NLO properties. For instance, doping L-alanine-based crystals with other materials can significantly improve their characteristics. While not this compound, studies on related compounds illustrate this principle; copper-doped L-alanine alaninium nitrate (LAAN) crystals show an SHG efficiency 3.3 times greater than KDP. usm.my

Engineering Crystals for Opto-Electronic Device Applications

The favorable NLO properties of this compound, combined with its excellent optical transparency and thermal stability, make it a promising candidate for various opto-electronic devices. researchgate.net The goal of engineering these crystals is to fine-tune their physical and chemical properties to meet the specific requirements of applications like optical switching and modulation. researchgate.netias.ac.in

A crucial aspect of engineering materials for opto-electronic applications is understanding their electronic structure and optical properties. researchgate.net The high transparency of this compound across the visible spectrum is a key advantage for device fabrication. ijsr.net Furthermore, its dielectric properties have been studied, showing that a low dielectric constant and loss at higher frequencies are indicative of enhanced optical quality with fewer defects, which is vital for NLO applications. usm.my Photoconductivity studies have also been performed, revealing that the crystal exhibits negative photoconductivity. ijmse.net

Doping is a primary strategy for engineering these crystals. The introduction of dopants into the crystal lattice of L-alanine-based materials can modify their properties. For example, doping can improve optical transparency and thermal stability, making the crystals more robust for device integration. researchgate.net Research on various L-alanine complexes and doped crystals demonstrates the potential for enhancing SHG efficiency, a key parameter for many opto-electronic applications.

Comparative SHG Efficiency of L-Alanine Based NLO Crystals
MaterialSHG Efficiency (Relative to KDP)
This compound (LAHC)1.0 ijmse.net
This compound Monohydrate (LAlHCL)1.3 researchgate.net
L-Alanine Calcium Chloride (LACaCl2)0.42 ijeir.org
L-Alaninium Maleate (LAM)0.8 researchgate.net
Copper-doped L-Alanine Alaninium Nitrate (Cu-LAAN)3.3 usm.my

The mechanical strength of the crystals is another important consideration for the fabrication of devices. Vickers microhardness tests on L-alanine crystals indicate they belong to the soft material category, which has implications for how they are handled and processed during device manufacturing. ias.ac.in By carefully controlling the growth process and employing strategies like doping, the optical, mechanical, and electrical properties of this compound can be tailored for specific opto-electronic applications. ijsr.netresearchgate.net

Future Research Directions and Emerging Paradigms for L Alanine Hydrochloride

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of amino acids and their derivatives often involves harsh chemicals and energy-intensive processes. rsc.org Future research is increasingly directed towards greener and more sustainable synthetic routes for L-Alanine hydrochloride.

Biocatalytic and Fermentative Processes: A significant area of exploration is the use of microorganisms and enzymes for L-alanine production from renewable biomass, which is seen as a more environmentally friendly alternative to petroleum-based synthesis. nih.govnih.gov Researchers are actively working on metabolically engineering microorganisms to enhance L-alanine yields and productivity. nih.govnih.gov One innovative approach involves a triple-enzyme system to produce L-alanine from cis-butenedioic anhydride, a method that is cost-effective and circumvents the drawbacks of traditional fermentation. rsc.org Another promising avenue is the development of cell-free enzymatic cascades, such as a synthetic methanol (B129727) alanine (B10760859) pathway (MAP), which can produce L-alanine from sustainable sources like green methanol. uq.edu.au

Green Chemistry Approaches: The principles of green chemistry are being applied to develop novel synthetic methods that minimize waste and energy consumption. sciencedaily.com This includes the use of sunlight as an energy source in photocatalytic systems and the conversion of waste carbon dioxide into valuable amino acids. sustainabilitymatters.net.au Research has also shown the potential of chemocatalytic methods to synthesize amino acids from biomass. rsc.orgrsc.org For instance, a method has been developed that significantly reduces the reliance on harsh reagents like thionyl chloride in the synthesis of L-alanine derivatives by using a recyclable catalyst. google.com

Synthesis ApproachKey FeaturesPotential Advantages
Biocatalysis Utilizes enzymes or whole microorganisms.High selectivity, mild reaction conditions, use of renewable feedstocks.
Fermentation Employs engineered microbes to convert sugars to L-alanine.Potential for large-scale production from inexpensive materials. nih.gov
Photocatalysis Uses light energy to drive chemical reactions.Sustainable energy source, potential for CO2 utilization. sustainabilitymatters.net.au
Chemo-catalysis Employs chemical catalysts to convert biomass.Can improve synthesis efficiency and reduce carbon footprint. rsc.org

Advancement in In Situ Spectroscopic Characterization Under Dynamic Conditions

Understanding the formation and behavior of this compound crystals in real-time is crucial for controlling their properties. Future research will heavily rely on advanced in situ spectroscopic techniques to monitor dynamic processes like crystallization and dissolution.

Techniques such as Fourier-Transform Infrared (FTIR) and UV-Visible spectroscopy are already employed to characterize this compound crystals. ijsr.netscispace.comresearchgate.netsemanticscholar.org These methods confirm the presence of specific functional groups and assess the optical transparency of the grown crystals. ijsr.netresearchgate.net Future advancements will likely focus on applying these and other spectroscopic techniques under dynamic conditions to observe crystal growth and phase transitions as they happen. This will provide invaluable data for optimizing crystallization processes to produce crystals with desired characteristics.

Predictive Computational Modeling for Rational Design and Discovery

Computational modeling is becoming an indispensable tool in chemical research, offering the ability to predict molecular properties and guide experimental work. patsnap.com For this compound, future research will leverage computational methods for several key purposes:

Predicting Crystal Morphology: Computational studies can predict how additives, such as different isomers of alanine, influence the morphology of salt crystals. nih.gov This predictive capability is crucial for designing crystals with specific shapes and properties.

Understanding Ligand-Receptor Interactions: Molecular modeling can be used to develop models of how L-alanine and its analogues bind to receptors, providing insights into their biological activity. nih.gov These models can help in the rational design of new molecules with enhanced or specific functionalities.

Accelerating Drug Discovery: Computational techniques like molecular docking and virtual screening are integral to rational drug design. patsnap.comnih.gov By simulating the interaction between potential drug candidates and their biological targets, these methods can streamline the discovery of new therapeutics based on the this compound scaffold. patsnap.com The combination of computational design and experimental methods holds the promise of generating libraries of molecules with a high frequency of desired functional properties. creative-biostructure.com

Computational TechniqueApplication in this compound Research
Molecular Dynamics Simulating the movement of atoms to understand the stability and behavior of this compound complexes. patsnap.com
Molecular Docking Predicting the preferred orientation of this compound derivatives when binding to a target. patsnap.comnih.gov
Quantum Mechanics Calculating electronic structure to understand reaction mechanisms and spectroscopic properties.
Crystal Structure Prediction Forecasting the crystal packing and morphology of this compound under various conditions. nih.gov

Uncovering Undiscovered Biomedical and Biotechnological Applications

While L-alanine is a fundamental amino acid with known biological roles, its hydrochloride salt and derivatives may possess unique properties that could be exploited in medicine and biotechnology. nih.gov

Therapeutic Potential: Recent studies have highlighted the potential of L-alanine in various therapeutic areas. It has shown significant anti-proliferative activity against certain cancer cell lines and antibacterial properties against several human pathogens. nih.govresearchgate.net Furthermore, its potential as an anti-urolithiatic agent for treating kidney stones is being investigated. nih.govresearchgate.net Future research will likely focus on elucidating the mechanisms behind these effects and exploring other potential therapeutic applications. Amino acids and their derivatives are also being investigated for their ability to enhance the efficacy of existing drugs. nih.gov

Biotechnological Uses: Amino acids are widely used in various biotechnological applications, such as in protein purification and as excipients in protein formulations. nih.gov this compound, with its specific physicochemical properties, could find novel applications in these areas. It may also be used as a building block in the synthesis of peptides and other bioactive molecules. cymitquimica.comchemicalbook.com The use of amino acids as biostimulants in agriculture to promote plant growth and stress tolerance is another emerging area of research. mdpi.comyoutube.com

Integration of High-Throughput Screening in Analytical Method Development

Developing robust and efficient analytical methods is crucial for quality control and research. High-throughput screening (HTS) can significantly accelerate this process. Future research in this area will focus on:

Rapid Method Optimization: Integrating HTS to quickly screen a large number of experimental conditions (e.g., different chromatographic columns, mobile phases, and derivatization reagents) to find the optimal analytical method for this compound and related compounds. innovareacademics.in

Advanced Analytical Techniques: While traditional methods like HPLC with pre- or post-column derivatization are common, there is a push to develop methods that are faster and require less sample preparation. jocpr.comresearchgate.netaltabioscience.comusp.org This includes exploring advanced techniques like capillary electrophoresis and mass spectrometry for the analysis of amino acids. jocpr.com

Investigation of Environmental and Green Chemistry Aspects of this compound Production and Use

As environmental concerns grow, the entire lifecycle of chemical compounds is coming under scrutiny. Future research on this compound will need to address its environmental impact.

Lifecycle Assessment: Conducting comprehensive lifecycle assessments to evaluate the environmental footprint of this compound production, from raw material sourcing to final product disposal. This will help identify areas for improvement and guide the development of more sustainable processes. nih.gov

Biodegradable Materials: L-Alanine is being explored as a bio-based monomer for the synthesis of biodegradable polymers like polyurethanes and polyesters. nbinno.com These materials offer a sustainable alternative to traditional petroleum-based plastics, reducing the accumulation of waste in the environment. nbinno.com Research in this area will focus on optimizing the properties of these bio-based polymers for various applications, including eco-friendly packaging and degradable plastics. nbinno.com The conversion of waste CO2 into amino acids also represents a significant step towards green chemistry technologies. sustainabilitymatters.net.au

Q & A

[Basic] What analytical techniques are recommended to identify L-Alanine hydrochloride and distinguish it from structurally similar amino acid derivatives?

Methodological Answer:

  • Raman Spectroscopy : Utilize Hit Quality Index (HQI) thresholds (e.g., HQI ≥ 95 for unambiguous identification) and Principal Component Analysis (PCA) clustering to differentiate this compound from analogs like L-Cysteine hydrochloride (HQI = 0.52 in cross-comparisons) .
  • Chromatography : Employ HPLC with optimized mobile phases (e.g., acetonitrile-water gradients) and detection at 210 nm for purity assessment. System suitability criteria (e.g., tailing factor < 2.0, theoretical plates > 2000) ensure reproducibility .
  • Statistical Validation : Use p-value thresholds (e.g., p > 0.05 for "pass" in specificity tests) to confirm identity against spectral libraries .

[Advanced] How can synthesis protocols for this compound esters be optimized to achieve high enantiomeric purity?

Methodological Answer:

  • Reaction Conditions : Conduct esterification at controlled temperatures (e.g., −15°C to 0°C initial cooling, followed by reflux) to minimize racemization. Catalytic HCl in methanol achieves >95% yield for methyl esters .
  • Purification : Use recrystallization in ethanol/ether mixtures to isolate enantiomerically pure products. Monitor optical rotation ([α]D²⁵ = +14.5° for L-Alanine methyl ester hydrochloride) to confirm chirality .
  • Quality Control : Validate purity via NMR (e.g., absence of diastereomeric peaks at δ 1.4–1.5 ppm) and chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) .

[Basic] What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight containers at 10–30°C, away from oxidizing agents. Label containers with GHS warnings (e.g., "Suspect carcinogen" if applicable) .
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption using inert materials (e.g., vermiculite). Dispose via approved waste facilities .

[Advanced] How can discrepancies in protonation constants (pKa) of this compound under varying conditions be resolved?

Methodological Answer:

  • Potentiometric Titration : Perform measurements in aqueous and mixed solvents (e.g., acetonitrile-water) at 25°C. Use NaClO₄ (0.1 M) to maintain ionic strength .
  • Data Analysis : Apply computational models (e.g., HYPERQUAD) to account for temperature-dependent shifts. For this compound, pKa₁ (carboxyl) = 2.34 and pKa₂ (amino) = 9.69 at 25°C .
  • Contradiction Mitigation : Replicate experiments under standardized conditions (e.g., controlled CO₂ exclusion) to minimize atmospheric interference .

[Advanced] How does the crystal structure of this compound monohydrate influence its physicochemical properties?

Methodological Answer:

  • Crystallography : Orthorhombic system (space group P212121) with unit cell dimensions a = 6.1925 Å, b = 9.929 Å, c = 11.759 Å. Hydrogen bonding between NH₃⁺ and Cl⁻ (2.87 Å) stabilizes the lattice, enhancing hygroscopicity .
  • Solubility : High water solubility (1 g/mL) correlates with zwitterionic interactions. Thermal decomposition above 150°C releases HCl gas, requiring inert atmospheres for melt studies .
  • Reactivity : Planar carboxylate groups facilitate nucleophilic attacks in peptide coupling, while steric hindrance from methyl groups affects reaction kinetics .

[Basic] What standardized methods ensure purity assessment of this compound in pharmaceutical research?

Methodological Answer:

  • Heavy Metal Testing : Digest samples in nitric acid, then analyze via ICP-MS (detection limit: 0.1 ppm for Pb, Cd) .
  • Impurity Profiling : Use UPLC-MS/MS to quantify related substances (e.g., D-Alanine contamination < 0.1%) with a C18 column (2.6 µm, 100 × 2.1 mm) .
  • Loss on Drying : Dry at 105°C for 4 hours; acceptable moisture content < 0.5% .

[Advanced] What strategies enhance coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Activation : Use HBTU/DIPEA in DMF to pre-activate the carboxyl group. Monitor coupling via Kaiser test (ninhydrin) to detect unreacted amines .
  • Side-Chain Protection : Employ tert-butyloxycarbonyl (Boc) for the amino group to prevent undesired side reactions. Deprotect with TFA/water (95:5 v/v) .
  • Kinetic Studies : Optimize reaction time (typically 1–2 hours) by tracking Fmoc deprotection rates (UV absorbance at 301 nm) .

[Advanced] How do computational models aid in predicting the reactivity of this compound in enzymatic reactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding affinities with enzymes like D-aminopeptidase (e.g., ΔG = −5.2 kcal/mol for L-Alanine ethyl ester hydrolysis) .
  • Docking Studies : Use AutoDock Vina to predict orientation in active sites. Key interactions include hydrogen bonds with Ser-195 (2.1 Å) and hydrophobic contacts with Val-213 .
  • QM/MM Calculations : Model transition states for ester bond cleavage; barrier heights (∼15 kcal/mol) align with experimental kcat values (0.8 s⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.